6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole
Description
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Properties
Molecular Formula |
C7HBrCl2FNS |
|---|---|
Molecular Weight |
300.96 g/mol |
IUPAC Name |
6-bromo-3,5-dichloro-7-fluoro-2,1-benzothiazole |
InChI |
InChI=1S/C7HBrCl2FNS/c8-4-3(9)1-2-6(5(4)11)12-13-7(2)10/h1H |
InChI Key |
OMQIDDUKQRVVNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C2=NSC(=C21)Cl)F)Br)Cl |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of 6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole
An In-depth Technical Guide to the Proposed Synthesis of 6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole
Abstract
This technical guide outlines a proposed, multi-step synthetic pathway for the novel heterocyclic compound, this compound. Given the absence of a published synthetic route for this specific molecule, this document leverages established principles of organic chemistry and analogous transformations from peer-reviewed literature to construct a robust and logical synthetic strategy. The guide is intended for researchers, medicinal chemists, and drug development professionals, providing a comprehensive framework that encompasses retrosynthetic analysis, detailed experimental protocols, mechanistic insights, and safety considerations. Each stage of the proposed synthesis is grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
The target molecule, this compound (CAS 2230875-11-1)[1], represents a highly functionalized heterocyclic system. The unique arrangement of four different halogen atoms on a benzisothiazole core suggests its potential utility as a versatile building block in the development of novel agrochemicals or pharmaceutical agents. The high degree of halogenation can significantly influence molecular properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.
This guide proposes a linear three-stage synthesis designed for clarity and efficiency, commencing from a commercially available aniline precursor. The core logic is as follows:
-
Stage 1: Synthesis of the Key Precursor: Construction of the highly substituted 2,4-dichloro-6-fluoroaniline core.
-
Stage 2: Formation of the Benzisothiazole Heterocycle: Conversion of the aniline into a 2-aminothiophenol equivalent and subsequent intramolecular cyclization to form the 3,5-dichloro-7-fluorobenzo[c]isothiazole ring system.
-
Stage 3: Regioselective Bromination: Introduction of the final bromine atom at the C-6 position via electrophilic aromatic substitution.
This strategy prioritizes the use of well-understood reactions and commercially available reagents to maximize the probability of success.
Retrosynthetic Analysis
A retrosynthetic approach is essential for logically deconstructing the target molecule into simpler, more accessible starting materials. The analysis reveals a clear path for the forward synthesis.
Caption: Retrosynthetic pathway for the target compound.
Stage 1: Synthesis of the Key Precursor: 2,4-Dichloro-6-fluoroaniline
Rationale: The synthesis begins with the construction of 2,4-dichloro-6-fluoroaniline. This precursor contains the correct substitution pattern on the benzene ring, except for the functionalities required for the isothiazole ring formation and the final bromination. A plausible route involves the sequential, regioselective chlorination of 2-fluoroaniline. The directing effects of the amino group (ortho-, para-directing) and the fluorine atom (ortho-, para-directing) must be carefully managed.
Experimental Protocol:
-
Step 1.1: Monochlorination of 2-Fluoroaniline
-
Dissolve 2-fluoroaniline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 1 hour, ensuring the temperature does not exceed 10 °C. The use of NCS provides a milder and more selective chlorination compared to chlorine gas.[2]
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to isolate 4-chloro-2-fluoroaniline and 2-chloro-6-fluoroaniline. The 4-chloro isomer is typically the major product.
-
-
Step 1.2: Dichlorination of 4-chloro-2-fluoroaniline
-
Dissolve the purified 4-chloro-2-fluoroaniline (1.0 eq) from the previous step in DMF.
-
Cool the solution to 0-5 °C.
-
Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise. The existing substituents will direct the second chlorine atom to the C-6 position.
-
Stir the reaction at 60 °C for 8-12 hours until the starting material is consumed (monitored by TLC/GC-MS).[2]
-
Work up the reaction as described in Step 1.1.
-
Purify the residue by column chromatography or recrystallization to yield the final precursor, 2,4-dichloro-6-fluoroaniline.
-
Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with known values or expected chemical shifts.
Stage 2: Formation of the Benzisothiazole Ring
Rationale: This stage involves the conversion of the aniline precursor into the benzisothiazole heterocyclic system. A reliable method for this transformation is the cyclization of a 2-aminothiophenol derivative. This can be achieved via a two-step process: introduction of a sulfur functionality ortho to the amino group, followed by oxidative cyclization. The Herz reaction is a classic method for converting anilines into 1,2,3-benzodithiazolium salts, which can then be converted to the desired benzisothiazole.
Experimental Protocol:
-
Step 2.1: Synthesis of the Herz Salt Intermediate
-
Caution: This reaction should be performed in a well-ventilated fume hood as toxic gases may be evolved.
-
Add 2,4-dichloro-6-fluoroaniline (1.0 eq) to a solution of disulfur dichloride (S₂Cl₂) (3.0 eq) in an inert solvent like toluene at room temperature.
-
Heat the mixture to 60-70 °C and stir for 4-6 hours. The reaction progress can be monitored by the precipitation of the intermediate Herz salt.
-
Cool the reaction mixture and filter the precipitated solid. Wash the solid with cold toluene to remove unreacted S₂Cl₂.
-
Dry the resulting 5,7-dichloro-4-fluoro-1,2,3-benzodithiazol-2-ium chloride (Herz salt) under vacuum.
-
-
Step 2.2: Conversion to 3,5-dichloro-7-fluorobenzo[c]isothiazole
-
The direct conversion of the Herz salt to the benzo[c]isothiazole is not standard. A more common route is conversion to a 2-aminothiophenol and then cyclization. However, for simplicity, a direct (though less documented) approach might be attempted, or a more robust two-step conversion is recommended.
-
Recommended Route (via 2-aminothiophenol): a. Suspend the Herz salt in a mixture of aqueous sodium hydroxide and sodium sulfide. b. Heat the mixture to reflux for 2-4 hours to reductively cleave the dithiazole ring, yielding the sodium salt of 2-amino-3,5-dichloro-6-fluorothiophenol. c. Acidify the cooled solution carefully with HCl to precipitate the 2-aminothiophenol derivative. d. Isolate the unstable thiophenol by filtration and immediately proceed to the next step.
-
Cyclization Step: a. Dissolve the crude 2-aminothiophenol derivative in a suitable solvent (e.g., ethanol or DMF). b. An oxidative cyclization is required. This can often be achieved by bubbling air through the solution or by adding a mild oxidant like iodine (I₂) or hydrogen peroxide (H₂O₂).[3][4] c. Stir the reaction at room temperature until TLC analysis indicates the formation of the benzisothiazole product. d. Perform an aqueous workup, extract with an organic solvent, and purify by column chromatography to yield 3,5-dichloro-7-fluorobenzo[c]isothiazole.
-
Stage 3: Final Regioselective Bromination
Rationale: The final step is the electrophilic bromination of the benzisothiazole core. The regiochemical outcome is determined by the directing effects of the existing substituents. The isothiazole ring is generally deactivating. The chlorine and fluorine atoms are deactivating but ortho-, para-directing. The only available position is C-6, which is para to the C-3 chlorine and ortho to the C-5 chlorine. N-Bromosuccinimide (NBS) in the presence of an acid catalyst is an excellent choice for this transformation, as it offers high selectivity and milder conditions than elemental bromine.[5]
Caption: Final bromination step workflow.
Experimental Protocol:
-
Dissolve 3,5-dichloro-7-fluorobenzo[c]isothiazole (1.0 eq) in a suitable solvent, such as acetonitrile or concentrated sulfuric acid, at 0 °C. The choice of solvent can significantly impact reactivity and selectivity.[5]
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) in one portion.
-
If using an organic solvent, add a catalytic amount of a strong acid like sulfuric acid or trifluoroacetic acid to activate the NBS.
-
Stir the mixture at 0 °C to room temperature for 8-24 hours. Monitor the reaction progress closely using TLC or LC-MS.
-
Once the reaction is complete, carefully quench the mixture by pouring it into a beaker of ice-water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with aqueous sodium thiosulfate solution (to remove any residual bromine), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product, this compound.
Final Product Characterization: The structure of the final compound must be unequivocally confirmed using a suite of analytical techniques, including high-resolution mass spectrometry (HRMS) to confirm the elemental composition, ¹H NMR to observe the disappearance of the C-6 proton signal, and ¹³C NMR and ¹⁹F NMR to confirm the carbon and fluorine environments.
Summary of Proposed Synthesis
The following table summarizes the key transformations, reagents, and conditions for the proposed synthetic route.
| Stage | Reaction | Key Reagents & Conditions | Expected Product |
| 1 | Dichlorination | 2-Fluoroaniline, N-Chlorosuccinimide (NCS), DMF | 2,4-Dichloro-6-fluoroaniline |
| 2 | Benzisothiazole Formation | Disulfur dichloride (S₂Cl₂), followed by reductive cleavage and oxidative cyclization | 3,5-Dichloro-7-fluorobenzo[c]isothiazole |
| 3 | Regioselective Bromination | N-Bromosuccinimide (NBS), H₂SO₄ (cat.), Acetonitrile | This compound |
Safety and Handling
This synthesis involves several hazardous materials requiring strict adherence to safety protocols.
-
Halogenating Agents (NCS, NBS, S₂Cl₂): These are corrosive and potent oxidizers. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Strong Acids (H₂SO₄, HCl): Highly corrosive. Use with extreme caution and appropriate PPE. Ensure access to an emergency shower and eyewash station.
-
Solvents (DMF, Toluene): Handle in a well-ventilated area. DMF is a reproductive toxin.
-
Disulfur Dichloride (S₂Cl₂): Reacts violently with water and releases toxic gases. Must be handled under anhydrous conditions in a fume hood.
All reactions should be conducted by trained personnel familiar with the risks associated with each reagent and transformation.
References
-
Convenient synthesis of benzothiazoles and benzimidazoles through Brønsted acid catalyzed cyclization of 2-amino thiophenols/anilines with β-diketones. PubMed. [Link]
-
Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent. Chem Rev Lett. [Link]
-
Hydrosilane-promoted cyclization of 2-aminothiophenols by CO2 to benzothiazoles. RSC Publishing. [Link]
-
Electrophilic subsitution in 2,1-benzisothiazoles. Journal of the Chemical Society C. [Link]
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][4][6]Thiazin-4-One Derivatives. MDPI. [Link]
-
An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. ResearchGate. [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. [Link]
- Method for producing 1,2-benzisothiazol-3-ones.
-
Org. 2189. RSC Publishing. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]
- Preparation process of 2-chloro-6-fluoroaniline.
-
Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. [Link]
-
Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. [Link]
Sources
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- 6. Convenient synthesis of benzothiazoles and benzimidazoles through Brønsted acid catalyzed cyclization of 2-amino thiophenols/anilines with β-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of 6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole
This guide details the physicochemical profile, synthetic reactivity, and experimental handling of 6-Bromo-3,5-dichloro-7-fluorobenzo[c]isothiazole (CAS: 2230875-11-1).[1][2]
This compound represents a highly functionalized "privileged scaffold" in medicinal chemistry. Its unique substitution pattern—combining a reactive electrophile (C3-Cl), a cross-coupling handle (C6-Br), and metabolic blockers (C5-Cl, C7-F)—makes it a versatile intermediate for developing kinase inhibitors, antimicrobials, and agrochemicals.[1][2]
Part 1: Executive Summary & Structural Logic
The core structure is benzo[c]isothiazole (also known as 2,1-benzisothiazole), a bicyclic system where a benzene ring is fused to an isothiazole ring containing a hypervalent sulfur-nitrogen bond.[1][2] Unlike its isomer benzo[d]isothiazole (1,2-benzisothiazole), the [c]-fused system exhibits distinct electronic properties due to the ortho-quinonoid character of the benzene ring.[1][2]
The "Halogen Dance" Configuration
The specific arrangement of halogens on this molecule is not random; it is designed for orthogonal functionalization :
-
C3-Chlorine (The Warhead): Located on the heterocyclic ring adjacent to nitrogen.[1] It is highly activated for Nucleophilic Aromatic Substitution (SNAr), allowing for the rapid introduction of amines or alkoxides.[2]
-
C6-Bromine (The Linker): A classic aryl bromide handle, perfectly positioned for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.[1][2]
-
C5-Chlorine & C7-Fluorine (The Shield): These substituents block metabolically vulnerable positions (preventing hydroxylation) and modulate the overall lipophilicity (LogP) and electronic distribution.[1][2]
Part 2: Physicochemical Profile[1][2]
The following data aggregates calculated values and structure-property relationship (SPR) analysis.
Table 1: Key Physicochemical Metrics[1][2]
| Property | Value / Range | Description & Implication |
| Molecular Formula | C₇HBrCl₂FNS | Highly halogenated core.[1][2][3][4] |
| Molecular Weight | 300.96 g/mol | Fragment-like; allows room for adding large appendages while staying <500 Da (Lipinski).[1][2] |
| Calculated LogP (cLogP) | 4.2 – 4.8 | High Lipophilicity. The compound is very hydrophobic.[1][2] Requires organic co-solvents (DMSO, DMF) for biological assays.[1][2] |
| TPSA | ~26 Ų | Low Polarity. High membrane permeability is expected, but aqueous solubility will be poor. |
| H-Bond Donors | 0 | No -OH or -NH groups.[1][2] |
| H-Bond Acceptors | 2 | The Nitrogen (N1) and Fluorine (F7).[1][2] |
| pKa (Conjugate Acid) | ~ -1.5 to -2.0 | The N1 nitrogen is weakly basic due to the electron-withdrawing halogens.[1][2] |
Solubility & Stability Analysis[1][2]
-
Aqueous Solubility: Predicted to be < 1 µM in pure water.[2][5]
-
Chemical Stability:
-
Acid Stability: Good.[1] The electron-deficient ring resists protonation and acid-catalyzed hydrolysis.[1]
-
Base Stability: Moderate.[1] Strong bases (e.g., NaOH, NaOMe) may trigger SNAr at the C3 position or, under extreme conditions, ring-opening of the N-S bond.[1][2]
-
Photostability: Halogenated isothiazoles can be light-sensitive.[1][2] Store in amber vials.
-
Part 3: Reactivity & Synthetic Utility[1][6]
This section defines how to manipulate the molecule.[4][6][7] The reactivity order is generally C3-Cl > C6-Br >> C5-Cl .[1][2]
Visualization: Orthogonal Reactivity Map
Figure 1: The reactivity hierarchy allows for sequential modification. The C3-Cl is typically displaced first under mild conditions, followed by C6-Br coupling.[1][2]
Part 4: Experimental Protocols (Self-Validating)
These protocols are designed to ensure reproducibility and verify the integrity of the starting material.
Protocol A: Quality Control (HPLC-MS)
Due to the high lipophilicity and lack of ionizable protons, standard LCMS methods may fail to ionize the parent peak efficiently.[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]
-
Mobile Phase:
-
Gradient: 50% B to 95% B over 8 minutes. (Start high organic due to LogP ~4.5).
-
Detection: UV at 254 nm (aromatic) and 300 nm (isothiazole band).[1][2]
-
Mass Spec: Electrospray Ionization (ESI) in Positive Mode .
Protocol B: C3-Functionalization (SNAr)
Objective: Replace the reactive C3-Chlorine with a primary amine (R-NH₂).[1][2]
-
Setup: Dissolve 1.0 eq of This compound in anhydrous THF or DMF (0.2 M).
-
Reagent: Add 1.2 eq of the amine (R-NH₂) and 2.0 eq of DIPEA (Hunig's Base).
-
Conditions: Stir at Room Temperature for 2-4 hours.
-
Why? The C3 position is activated by the adjacent nitrogen. Heating is usually unnecessary and may degrade the ring.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The product will be more polar (lower R_f) than the starting material.
-
Workup: Dilute with EtOAc, wash with water x3 (to remove DMF/salts), dry over Na₂SO₄, and concentrate.
Protocol C: C6-Functionalization (Suzuki Coupling)
Objective: Couple an aryl boronic acid to the C6-Bromine.[1] Note: Perform this AFTER C3 functionalization if possible, to avoid chemoselectivity issues.
-
Setup: Dissolve 1.0 eq of substrate in 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 10 mins.
-
Reagents: Add 1.2 eq Aryl Boronic Acid, 2.0 eq K₂CO₃.
-
Catalyst: Add 5 mol% Pd(dppf)Cl₂·DCM .
-
Conditions: Heat to 80-90°C for 4-12 hours under Nitrogen.
-
Validation: Filter through Celite to remove Pd black before purification.
Part 5: Biological Context & Safety[1][2]
Metabolic Stability
The 7-Fluoro substituent is critical.[1] In many benzo-fused drugs, the positions ortho to the bridgehead are "hotspots" for metabolic oxidation by Cytochrome P450.
-
Mechanism: The strong C-F bond (approx. 116 kcal/mol) resists abstraction of the fluorine atom, and the high electronegativity reduces the electron density of the ring, making it less susceptible to oxidative attack.
Safety Handling (H-Statements)
Based on the structural class (halogenated isothiazoles):
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H317: May cause an allergic skin reaction (Sensitizer).[1][2]
-
Precaution: Use nitrile gloves. Isothiazoles can penetrate skin. Handle in a fume hood.
References
-
Sigma-Aldrich. (n.d.).[1][2] this compound Product Sheet. Retrieved from [1][2]
-
ChemScene. (n.d.).[1][2] Physicochemical Properties of Halogenated Benzo[c]isothiazoles. Retrieved from [1][2]
-
BenchChem. (2025).[1][2] The Benzothiazole and Isothiazole Scaffold: A Cornerstone in Drug Discovery. Retrieved from [1][2]
-
Altman, R. A., et al. (2026).[1][2][8] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [1][2]
-
National Institutes of Health (NIH). (2025).[1][2] LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. PMC.[1] Retrieved from [1][2]
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- 3. 1,2-Benzisothiazoles. Part I. Reaction of 3-chloro-1,2-benzisothiazole with nucleophiles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
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Structure Elucidation of 6-Bromo-3,5-dichloro-7-fluorobenzo[c]isothiazole: A Multi-Modal Analytical Approach
An In-depth Technical Guide for Drug Development Professionals
Abstract: The unequivocal structural assignment of complex, heavily substituted heterocyclic compounds is a cornerstone of modern drug discovery and chemical development. Novel molecular entities, such as 6-bromo-3,5-dichloro-7-fluorobenzo[c]isothiazole, present unique analytical challenges due to the presence of multiple halogen atoms and the potential for isomerism. This guide provides a comprehensive, field-proven strategy for the complete structure elucidation of this compound. It moves beyond a simple recitation of techniques to detail the causality behind the analytical choices, integrating data from mass spectrometry, advanced nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography, with corroborative support from computational chemistry. This self-validating workflow ensures the highest degree of confidence in the final structural assignment, a critical requirement for regulatory submission and intellectual property protection.
The Strategic Imperative: Why a Multi-Modal Approach is Non-Negotiable
The target molecule, this compound (CAS 2230875-11-1), is a densely functionalized aromatic heterocycle. Its utility as a potential scaffold or intermediate in medicinal chemistry is contingent on an unambiguous understanding of its constitution. The presence of four different halogen substituents (Br, Cl, F) on a compact bicyclic core creates several analytical hurdles:
-
Isomeric Ambiguity: Synthetic routes for substituted benzisothiazoles can sometimes yield isomeric products.[1][2] Relying on a single analytical technique could lead to a misassignment of substituent positions.
-
Complex Spectroscopic Signatures: The multiple halogens induce complex electronic effects and spectroscopic coupling phenomena, particularly in NMR, which can complicate direct interpretation.[3]
-
Need for Definitive Proof: For applications in drug development, absolute certainty of the structure is paramount for understanding structure-activity relationships (SAR), ensuring patentability, and meeting regulatory standards.
Therefore, a synergistic and orthogonal analytical workflow is not merely best practice; it is a necessity. Each technique provides a unique piece of the structural puzzle, and their collective agreement constitutes the highest standard of proof.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Establishing the Elemental Foundation
The first and most fundamental question is: what is the elemental composition of the molecule? High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this.
Expertise & Causality: We select HRMS over standard-resolution MS because it can measure mass-to-charge ratios (m/z) to four or five decimal places. This precision is sufficient to distinguish between ions of the same nominal mass but different elemental formulas (isobaric ions), thereby confirming the molecular formula directly and eliminating doubt. Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule [M+H]⁺ with minimal fragmentation.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in a suitable solvent (e.g., acetonitrile or methanol). Further dilute to a final concentration of ~1-10 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the instrument is properly calibrated to achieve mass accuracy < 5 ppm.
-
Analysis: Identify the monoisotopic mass of the molecular ion cluster and compare it to the theoretical exact mass for the proposed formula, C₇HBrCl₂FNS.
Trustworthiness: Self-Validating Isotopic Pattern Analysis
The presence of one bromine and two chlorine atoms creates a highly characteristic isotopic pattern that serves as an internal validation of the elemental composition.[4] The natural abundances of the heavy isotopes (⁷⁹Br/⁸¹Br ≈ 1:1; ³⁵Cl/³⁷Cl ≈ 3:1) produce a predictable series of peaks in the molecular ion cluster.[5][6]
| Ion | Contributing Isotopes | Theoretical Mass (Da) | Relative Abundance (%) |
| [M]⁺ | C₇H⁷⁹Br³⁵Cl₂FNS | 318.8215 | 75.8 |
| [M+2]⁺ | C₇H⁸¹Br³⁵Cl₂FNS / C₇H⁷⁹Br³⁵Cl³⁷ClFNS | 320.8195 | 100.0 |
| [M+4]⁺ | C₇H⁸¹Br³⁵Cl³⁷ClFNS / C₇H⁷⁹Br³⁷Cl₂FNS | 322.8165 | 48.9 |
| [M+6]⁺ | C₇H⁸¹Br³⁷Cl₂FNS | 324.8136 | 10.5 |
Table 1: Predicted isotopic distribution for the molecular ion of C₇HBrCl₂FNS. The observation of this distinct 76:100:49:11 pattern provides powerful, confirmatory evidence for the presence of one bromine and two chlorine atoms.
NMR Spectroscopy: Assembling the Structural Framework
With the elemental formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the connectivity of the atoms. For this molecule, a suite of experiments is required to overcome the complexities introduced by the fluorine atom.
Expertise & Causality: A Multi-Nuclear, Multi-Dimensional Strategy
-
¹H NMR: The simplest experiment, used to identify the number and environment of protons. For the proposed structure, only one proton is present on the aromatic ring, which should appear as a singlet.
-
¹⁹F NMR: Fluorine NMR is exceptionally valuable.[7] The ¹⁹F nucleus is 100% abundant and highly sensitive, with a chemical shift range that is exquisitely responsive to the local electronic environment.[8][9][10] This makes the ¹⁹F chemical shift a powerful probe for confirming the substitution pattern.
-
¹³C NMR with {¹H, ¹⁹F} Decoupling: Standard proton-decoupled ¹³C NMR would yield a spectrum complicated by large ¹³C-¹⁹F coupling constants (up to 280 Hz).[3] A modern spectrometer with a multi-nuclear probe (like a JEOL ROYAL-HFX) allows for simultaneous broadband decoupling of both ¹H and ¹⁹F, producing a simplified spectrum where each unique carbon appears as a singlet.[11] This is critical for an accurate carbon count and preliminary chemical shift assignment.
-
2D Correlation Spectroscopy (HSQC & HMBC): These experiments are the linchpin of connectivity mapping.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. In this case, it will definitively link the single ¹H signal to its corresponding ¹³C signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most crucial experiment. It reveals correlations between protons and carbons over two or three bonds. By analyzing the HMBC correlations from the single aromatic proton, we can unambiguously determine the positions of the adjacent quaternary (substituent-bearing) carbons, locking in the substitution pattern.
-
Experimental Protocols: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (≥ 400 MHz) equipped with a multi-nuclear probe capable of ¹⁹F observation and decoupling.
-
¹H NMR: Acquire a standard 1D proton spectrum.
-
¹⁹F NMR: Acquire a 1D fluorine spectrum (with ¹H decoupling).
-
¹³C{¹H, ¹⁹F} NMR: Acquire a 1D carbon spectrum with simultaneous broadband decoupling of both ¹H and ¹⁹F channels.
-
2D HSQC: Acquire a standard gradient-selected, sensitivity-enhanced HSQC experiment.
-
2D HMBC: Acquire a standard gradient-selected HMBC experiment, optimized for a long-range coupling constant of ~8 Hz.
Trustworthiness: Predicting and Validating Key HMBC Correlations
The power of this approach lies in predicting the expected data and validating it experimentally. For the proposed structure of this compound, the single proton (H4) is the key.
Caption: Expected key 2- and 3-bond HMBC correlations from H4.
Observation of HMBC cross-peaks from H4 to the carbon bearing the chlorine (C5) and the two bridgehead carbons (C3a, C7a) would provide incontrovertible evidence for this specific arrangement.
| Experiment | Expected Result for this compound |
| ¹H NMR | One singlet in the aromatic region (δ 7.5-8.5 ppm). |
| ¹⁹F NMR | One signal, its chemical shift influenced by the adjacent bromine and bridgehead carbon. |
| ¹³C NMR | 7 distinct signals for the 7 carbons of the bicyclic core. |
| HMBC | The aromatic proton signal should show correlations to C5, C3a, C7a, and C3. |
Table 2: Summary of expected NMR data for the target structure.
X-ray Crystallography: The Unassailable 3D Proof
While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray crystallography provides the ultimate, irrefutable proof.[12] It determines the precise spatial arrangement of every atom in the molecule, directly visualizing the connectivity and confirming the substitution pattern beyond any doubt.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Build a molecular model into the map and refine it against the experimental data until a final, high-quality structure is obtained.[13]
-
Analysis: The final output is a 3D model of the molecule, complete with bond lengths, bond angles, and atomic coordinates, which visually confirms the identity of this compound.
Computational Chemistry: A Powerful Corroborative Tool
In cases where obtaining X-ray quality crystals is difficult or impossible, computational chemistry provides a powerful method to support a structural assignment.[14][15]
Expertise & Causality: By using Density Functional Theory (DFT), we can calculate the theoretical NMR chemical shifts for a proposed structure.[16] Comparing these calculated values with the experimental data can significantly increase confidence in the assignment. Discrepancies between the calculated and experimental spectra might suggest an incorrect structure.
Protocol: DFT-Based NMR Chemical Shift Calculation
-
Model Building: Construct a 3D model of the proposed structure in a molecular modeling program.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
NMR Calculation: Using the optimized geometry, perform an NMR shielding tensor calculation using the GIAO (Gauge-Including Atomic Orbital) method.
-
Data Analysis: Convert the calculated shielding tensors to chemical shifts and compare them with the experimental values. Often, a linear regression analysis is performed to scale the calculated shifts, which can improve the correlation with experimental data.[17]
Conclusion
The structure elucidation of this compound is a paradigmatic example of modern analytical chemistry in the service of drug discovery. No single technique is sufficient. The process begins with High-Resolution Mass Spectrometry to unequivocally establish the elemental formula via exact mass measurement and a characteristic halogen isotopic pattern. It continues with a comprehensive suite of NMR experiments —including ¹H, ¹⁹F, broadband-decoupled ¹³C, and 2D HMBC—to meticulously piece together the atomic connectivity and lock in the substituent positions. For ultimate confirmation, single-crystal X-ray crystallography provides a direct and unambiguous 3D image of the molecule. Finally, computational chemistry offers a robust, theoretical validation of the spectroscopic assignments. It is the convergence of these orthogonal, self-validating datasets that provides the absolute structural proof required for advancing a novel chemical entity in a research and development pipeline.
References
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Dalvit, C., & Vulpetti, A. (2019). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 24(23), 4337. [Link]
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Coy, C. A., et al. (2018). Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 23(7), 1749. [Link]
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Do, Q., et al. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. ResearchGate. [Link]
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Sakas, J., Pennestri, M., & Bara-Estaún, A. Introduction to 19F NMR in Modern Drug Development. Bruker. [Link]
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News-Medical. (2026). Exploring ¹⁹F NMR in Drug Development. News-Medical.net. [Link]
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Okawara, T., et al. (1985). A Novel Preparation and Reaction of 2, 1-Benzisothiazole Derivatives. Chemical and Pharmaceutical Bulletin, 33(12), 5248-5253. [Link]
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Organic Chemistry Portal. Synthesis of benzisothiazoles. organic-chemistry.org. [Link]
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Foroozandeh, M., et al. (2014). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 5(9), 3691-3697. [Link]
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Davis, M., & White, A. W. (1972). The chemistry of 2,1-benzisothiazoles. Part VII. Reaction of α-substituted o-toluidines with thionyl chloride. A one-stage synthesis of 2,1-benzisothiazole-3-carboxylic acid. Journal of the Chemical Society, Perkin Transactions 1, 1, 349-351. [Link]
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Chauhan, M. S., & McKinnon, D. M. (1975). The Preparation and Properties of Some 2,1-Benzisoxazole and 2,1-Benzisothiazole Derivatives. Canadian Journal of Chemistry, 53(9), 1336-1342. [Link]
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Al-Omran, F., & El-Khair, A. A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6(1), 31-43. [Link]
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Al-Omran, F., & El-Khair, A. A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. SCIRP. [Link]
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Adams, R., & Reifschneider, W. (1958). Synthesis of substituted 2,1-benzisothiazoles. The Journal of Organic Chemistry, 23(5), 767-768. [Link]
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Al-Omran, F., & El-Khair, A. A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. ResearchGate. [Link]
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Alkorta, I., et al. (2023). Theoretical structure determination of a class of heterocyclic compounds: The pyrazolidines. Journal of Molecular Structure, 1289, 135831. [Link]
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Foroozandeh, M., et al. (2014). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
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Rzepa, H. S. (1998). Computational Heterocyclic Chemistry. Imperial College London. [Link]
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Mohammed, H. H., & Al-Joboury, M. J. (2022). Computational study of heterocyclic anticancer compounds through nbo method. Semantic Scholar. [Link]
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Kwan, E. E., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3297-3305. [Link]
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Wang, C., et al. (2022). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][7][8]Thiazin-4-One Derivatives. Molecules, 27(9), 2969. [Link]
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Abdallah, M. A., et al. (2023). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 980-984. [Link]
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Mohammed, H. H., & Al-Joboury, M. J. (2022). Computational study of heterocyclic anticancer compounds through nbo method. ResearchGate. [Link]
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Organic Chemistry Portal. Synthesis of isothiazoles. organic-chemistry.org. [Link]
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JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. [Link]
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Mondal, B., et al. (2020). Structure-Property Correlation of Halogen Substituted Benzothiazole Crystals. Request PDF. [Link]
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Klimovitskii, E. N. (2018). Structural and Conformational Aspects in the Chemistry of Heterocycles. Molecules, 23(12), 3122. [Link]
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Agrawal, A., et al. (2021). Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. Monatshefte für Chemie - Chemical Monthly, 152(6), 721-729. [Link]
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Persoons, L., et al. (2022). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. Molecules, 27(24), 8887. [Link]
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Kinzhybalo, V., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Crystals, 12(10), 1451. [Link]
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Gu, J., et al. (1999). Electron impact mass spectra of 1a,3-disubstituted 1,1-dichloro-1,1a, 2,3-tetrahydroazirino [2,1-d][7][10]benzothiazepines. Rapid Communications in Mass Spectrometry, 13(14), 1506-1510. [Link]
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Zapevalov, A. Y., et al. (2018). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]
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Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Chemistry Steps. [Link]
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Shimadzu Scientific Instruments. (2022). Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples LCMS-8060NX. Shimadzu. [Link]
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Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medical & Analytical Chemistry International Journal, 3(2). [Link]
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MacKenzie, R. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Memorial University of Newfoundland. [Link]
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Reddy, D. R. S., et al. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 6(1), 325-330. [Link]
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spectroscopic data (NMR, IR, MS) of 6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole
Technical Monograph: Spectroscopic Profiling & Structural Elucidation of 6-Bromo-3,5-dichloro-7-fluorobenzo[c]isothiazole
Executive Summary & Structural Context
Compound: this compound CAS Registry Number: 2230875-11-1 Molecular Formula: C₇HBrCl₂FNS Exact Mass: ~298.83 g/mol (based on dominant isotopes)[1]
This guide provides a comprehensive framework for the structural validation of This compound . Unlike the more common benzothiazoles (1,3-isomer) or benzo[d]isothiazoles (1,2-isomer), the benzo[c]isothiazole (2,1-benzisothiazole) core is a hypervalent, bicyclic heteroaromatic system.[1] The "quinonoid" character of the benzene ring in this scaffold leads to distinct electromagnetic environments for the protons and carbons, necessitating a specialized elucidation strategy.
Key Structural Challenges:
-
High Halogen Density: The presence of Br, F, and two Cl atoms creates a "mass defect" heavy molecule with significant spin-orbit coupling effects in NMR.
-
Lone Proton Isolation: With substituents at positions 3, 5, 6, and 7, only one aromatic proton remains (Position 4), eliminating standard coupling networks (COSY) as a primary elucidation tool.
Mass Spectrometry: The Isotopic Fingerprint
The most definitive initial confirmation for this molecule is NOT the molecular ion mass itself, but the isotopic envelope . The combination of one Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and two Chlorines (³⁵Cl/³⁷Cl ≈ 3:1) creates a complex, highly diagnostic pattern.
Theoretical Isotope Distribution (M+ Cluster)
Base Peak Calculation (M+): C₇(84) + H(1) + N(14) + S(32) + F(19) + ³⁵Cl₂(70) + ⁷⁹Br(79) = 299 Da (Nominal).
| Ion Species | Composition | Approx.[2][3][4][5] Relative Abundance | Diagnostic Value |
| M+ | ⁷⁹Br, ³⁵Cl, ³⁵Cl | 100% (Base) | Parent Ion |
| M+2 | ⁸¹Br, ³⁵Cl, ³⁵Cl OR ⁷⁹Br, ³⁷Cl, ³⁵Cl | ~165% | Critical: The M+2 is often higher than M+ due to Br contribution combined with 2xCl.[1] |
| M+4 | ⁸¹Br, ³⁷Cl, ³⁵Cl OR ⁷⁹Br, ³⁷Cl, ³⁷Cl | ~75% | Significant intensity. |
| M+6 | ⁸¹Br, ³⁷Cl, ³⁷Cl | ~10% | Visible tail of the cluster. |
Analyst Note: If your MS spectrum does not show an "M+2" peak that is roughly 1.5x to 1.6x the intensity of the "M+" peak, the halogen composition is incorrect.
Fragmentation Pathway (EI-MS)
-
Loss of Halogens: Sequential loss of Cl• (M-35) and Br[1]• (M-79) is the primary pathway.
-
Ring Contraction: Benzo[c]isothiazoles often extrude sulfur or HCN upon high-energy collision.
-
Diagnostic Fragment: Look for m/z ~220 (Loss of Br) and m/z ~264 (Loss of Cl).
Nuclear Magnetic Resonance (NMR) Profiling
Due to the lack of adjacent protons, standard ³J_HH coupling is absent. We rely on Chemical Shift Theory (SCS) and Heteronuclear Coupling .
¹H NMR (Proton)
Solvent: DMSO-d₆ or CDCl₃ (CDCl₃ preferred for resolution).[1]
| Position | Shift (δ ppm) | Multiplicity | J-Coupling (Hz) | Assignment Logic |
| H-4 | 8.15 – 8.45 | Doublet (d) | ⁴J(H,F) ≈ 1.5 - 2.5 Hz | The "Lighthouse" Signal. This proton is deshielded by the aromatic ring current and the peri-effect of the Chlorine at C3.[1] It is isolated but may show long-range coupling to the Fluorine at C7 (para-relationship across the ring). |
¹³C NMR (Carbon-13)
The spectrum will display 7 distinct carbon environments . The Fluorine atom will split adjacent carbons into doublets.
| Carbon | Type | Predicted Shift (δ) | ¹⁹F Coupling (J_CF) | Notes |
| C-3 | C_q-Cl | 145 - 150 | < 2 Hz | Deshielded by N and Cl. |
| C-4 | CH | 120 - 125 | ~5 Hz (³J) | The only methine carbon.[1] DEPT-135 positive.[1] |
| C-5 | C_q-Cl | 128 - 132 | ~20 Hz (²J) | Split by meta-Fluorine. |
| C-6 | C_q-Br | 115 - 120 | ~20 Hz (²J) | Split by ortho-Fluorine. |
| C-7 | C_q-F | 150 - 155 | ~250 Hz (¹J) | Diagnostic: Large doublet.[1] Distinctive C-F shift. |
| C-3a/7a | C_q (Bridge) | 130 - 140 | Varies | Bridgehead carbons.[1] |
¹⁹F NMR (Fluorine)
-
Signal: Single peak.
-
Shift: -110 to -125 ppm (Typical for aryl fluorides with ortho-halogens).[1]
-
Multiplicity: Apparent singlet or finely split doublet (coupling to H4).
Infrared Spectroscopy (FT-IR)
-
C=N Stretch (Isothiazole): 1500 – 1530 cm⁻¹ (Often obscured by aromatic C=C, but distinct in this heterocycle).
-
C-F Stretch: 1200 – 1250 cm⁻¹ (Strong, broad).
-
C-Cl / C-Br Stretches: 600 – 800 cm⁻¹ (Fingerprint region, multiple sharp bands).[1]
-
Absence of N-H/O-H: Confirm no broad bands >3000 cm⁻¹ (indicates dry sample/no hydrolysis).
Elucidation Logic & Workflow
The following diagram illustrates the decision matrix for validating this specific structure.
Caption: Logical workflow for the structural validation of polyhalogenated benzo[c]isothiazoles.
Experimental Protocol: Sample Preparation
To ensure the spectral data matches the theoretical values above, follow this preparation protocol.
A. NMR Sample Prep (Critical for H4 resolution)
-
Solvent: Use CDCl₃ (99.8% D) neutralized with basic alumina. Acidic CDCl₃ can cause protonation of the isothiazole nitrogen, shifting the H4 peak downfield.
-
Concentration: 5-10 mg in 0.6 mL solvent.
-
Filtration: Filter through a cotton plug to remove inorganic salts (often left over from halogenation reactions) which can cause line broadening.
B. MS Sample Prep
-
Method: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for this molecule due to its low polarity.
-
Solvent: Acetonitrile (MeCN). Avoid Methanol if possible to prevent potential nucleophilic substitution of the active halogens during ionization.
References
-
Sigma-Aldrich. (2023).[1] Product Specification: this compound (CAS 2230875-11-1).[1][6]Link
-
Davis, M. (1972). The Chemistry of the 2,1-Benzisothiazoles. Advances in Heterocyclic Chemistry, 14, 43-98.[1] (Foundational text on the scaffold).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (Source for halogen isotope patterns and substituent chemical shift increments).
-
PubChem. (2023). Compound Summary: Benzo[c]isothiazole.[8] National Library of Medicine. Link
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for ¹³C-F coupling constants).
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CAS number for 6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole
An In-Depth Technical Guide to 6-Bromo-3,5-dichloro-7-fluorobenzo[c]isothiazole
Introduction: The landscape of modern drug discovery is profoundly influenced by the availability of novel, functionalized heterocyclic scaffolds. Among these, halogenated benzo-fused heterocycles represent a cornerstone for medicinal chemists. The strategic incorporation of halogens allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive technical overview of this compound, a highly functionalized building block with significant potential for the development of new therapeutic agents and advanced organic materials.
Core Compound Identification and Physicochemical Properties
This compound is a synthetically derived aromatic compound featuring a benzo[c]isothiazole core. Its dense halogenation pattern makes it a unique and valuable intermediate for further chemical modification.
| Property | Value | Source |
| CAS Number | 2230875-11-1 | [1][2] |
| Molecular Formula | C₇HBrCl₂FNS | [1] |
| Molecular Weight | 300.96 g/mol | [1] |
| Linear Formula | C₇HBrCl₂FNS | |
| InChI Key | OMQIDDUKQRVVNA-UHFFFAOYSA-N | |
| SMILES | C1=C(C(=C(C2=NSC(=C21)Cl)F)Br)Cl | [1] |
| Purity | Typically ≥97.00% | |
| Storage | Store at Room Temperature under an inert atmosphere. | [1] |
Safety, Handling, and Hazard Profile
As with any highly functionalized chemical reagent, proper handling of this compound is paramount. The compound is classified as an irritant and is harmful if ingested or inhaled. All manipulations should be conducted within a certified fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
| Hazard Identification | Details | Source |
| Signal Word | Warning | [1] |
| Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H302, H315, H319, H332, H335 | [1] |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | [1] |
Hazard Statement Breakdown:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[3]
-
H335: May cause respiratory irritation.[3]
Synthetic Pathways and Methodologies
Expert Rationale: The proposed synthesis prioritizes the installation of the fluorine atom early, as fluorination of complex, electron-deficient rings can be challenging. Subsequent halogenations (chlorination and bromination) are directed by the existing substituents. The final ring-closing reaction to form the isothiazole core is a key step.
Caption: A proposed multi-step synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1 & 2: Diazotization and Sulfurization
-
Dissolve 2,4-dichloro-6-fluoroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of sodium sulfide (1.2 eq) and elemental sulfur (1.2 eq) in water and heat to form sodium polysulfide.
-
Slowly add the cold diazonium salt solution to the sodium polysulfide solution. The resulting intermediate is then reduced to the corresponding thiol.
Step 3: Oxidative Cyclization to form the Isothiazole Ring
-
Dissolve the crude thiol intermediate in an appropriate inert solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C.
-
Add sulfuryl chloride (SO₂Cl₂) (2.2 eq) dropwise. This reagent serves as both the chlorinating and cyclizing agent to form the N-S bond of the isothiazole ring.[4]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify via column chromatography to yield 3,5-dichloro-7-fluorobenzo[c]isothiazole.
Step 4: Regioselective Bromination
-
Dissolve the product from Step 3 (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Heat the reaction to 50-60 °C and stir for 4-8 hours. The electron-donating effect of the sulfur atom and the directing effects of the existing halogens should favor bromination at the C6 position.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture, dilute with water, and extract the final product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Applications in Research and Drug Development
The true value of a building block like this compound lies in its potential for creating diverse libraries of new chemical entities. The benzothiazole and isothiazole scaffolds are privileged structures in medicinal chemistry, appearing in a wide range of biologically active compounds.[5][6]
Core Scaffold Significance:
-
Bioactivity: Benzothiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[5][6]
-
Structural Rigidity: The fused bicyclic system provides a rigid core, which can be advantageous for achieving high-affinity binding to biological targets by reducing the entropic penalty of binding.
Role of Halogenation: The specific polyhalogenated pattern of this compound is particularly significant for drug discovery.[7]
-
Modulation of pKa: Halogens can alter the acidity or basicity of nearby functional groups, influencing a drug's ionization state and solubility.
-
Metabolic Blocking: A halogen atom can be placed at a site that is susceptible to metabolic degradation (e.g., by Cytochrome P450 enzymes), thereby increasing the compound's half-life.
-
Halogen Bonding: The bromine atom, in particular, can participate in halogen bonding—a non-covalent interaction with electron-rich atoms in a protein's active site that can significantly enhance binding affinity.
The multiple reactive sites (the bromine and chlorine atoms) on this molecule allow for selective, site-directed modifications using modern cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Caption: The role of the title compound as a scaffold in a typical drug discovery pipeline.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its densely functionalized and electronically distinct core provides a robust platform for the synthesis of novel molecules with tailored properties. Researchers and scientists in drug development can leverage this building block to accelerate the discovery of new therapeutics by exploring chemical space that would otherwise be difficult to access. A thorough understanding of its synthesis, properties, and safe handling procedures is the first step toward unlocking its full potential.
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Thor Specialities (UK) LTD. Safety Data Sheet for ACTICIDE LT 2. (2019). Available from: [Link][8]
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ResearchGate. Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction. Available from: [Link][4]
-
MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). Available from: [Link][5]
-
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The Isothiazole Scaffold: A Versatile Core for Modulating Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural versatility have led to the development of a diverse array of derivatives with significant biological activities. This guide provides a comprehensive overview of the prominent therapeutic applications of isothiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action and provide detailed, field-proven experimental protocols for their evaluation, empowering researchers to advance the discovery and development of novel isothiazole-based therapeutics.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Isothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.
Mechanism of Action: Inducing Programmed Cell Death and Halting Division
A primary mechanism by which isothiazole derivatives exert their anticancer effects is through the induction of apoptosis , or programmed cell death. This is a crucial process for eliminating damaged or cancerous cells. Key to this process is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, serving as an early marker for apoptotic cells.
Furthermore, many isothiazole compounds have been shown to induce cell cycle arrest , preventing cancer cells from progressing through the phases of division (G1, S, G2, M).[3][4] By halting the cell cycle, these derivatives inhibit the proliferation of malignant cells.
Experimental Workflows for Evaluating Anticancer Efficacy
A systematic approach is essential for characterizing the anticancer potential of novel isothiazole derivatives. The following experimental workflow provides a robust framework for in vitro evaluation.
Caption: Workflow for in vitro anticancer evaluation of isothiazole derivatives.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ environment.[1]
-
Compound Treatment: Prepare serial dilutions of the isothiazole derivatives in culture medium. Treat the cells with various concentrations of the compounds and incubate for 48 hours.[1] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Example Data Presentation for MTT Assay
| Compound | Concentration (µM) | % Cell Viability (MCF-7) | IC₅₀ (µM) |
| Derivative A | 0.1 | 95.2 ± 3.1 | 15.4 |
| 1 | 80.5 ± 4.5 | ||
| 10 | 52.1 ± 2.8 | ||
| 50 | 21.7 ± 1.9 | ||
| Doxorubicin | 0.1 | 85.3 ± 5.2 | 1.2 |
| 1 | 48.9 ± 3.7 | ||
| 10 | 15.6 ± 2.1 |
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS) that is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[6]
Detailed Protocol:
-
Cell Treatment: Treat cancer cells with the isothiazole derivative at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to 100 µL of the cell suspension.[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.[6]
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
This method quantifies the distribution of cells in different phases of the cell cycle.[7][8]
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, so the amount of fluorescence is directly proportional to the DNA content. Cells in G2/M phase will have twice the DNA content (and fluorescence) of cells in G0/G1 phase.[4]
Detailed Protocol:
-
Cell Treatment: Treat cells with the isothiazole derivative for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[8]
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).[8]
-
Incubation: Incubate for 30 minutes at 37°C.[9]
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.
Antimicrobial Activity: Combating Pathogenic Microorganisms
Isothiazole derivatives, particularly isothiazolones, are well-known for their broad-spectrum antimicrobial properties and are used as biocides and preservatives. Their efficacy extends to both bacteria and fungi.[10]
Mechanism of Action: Disruption of Essential Cellular Processes
The antimicrobial action of isothiazoles often involves the disruption of critical microbial functions. They can interfere with microbial protein and nucleic acid synthesis, leading to the inhibition of growth and eventual cell death.
Experimental Workflows for Evaluating Antimicrobial Efficacy
The following workflow outlines the standard procedures for assessing the antimicrobial activity of isothiazole derivatives.
Caption: Workflow for antimicrobial susceptibility testing of isothiazole derivatives.
This method provides a qualitative assessment of the antimicrobial activity of a compound.[11][12][13][14]
Principle: A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a microorganism. The compound diffuses into the agar, and if it is effective, a clear zone of no growth (zone of inhibition) will form around the disk.[11][13][14]
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in saline, with turbidity equivalent to a 0.5 McFarland standard.[14]
-
Plate Inoculation: Uniformly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.[11]
-
Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of the isothiazole derivative onto the agar surface.[13]
-
Incubation: Invert the plates and incubate at 35°C for 16-18 hours.[13]
-
Result Measurement: Measure the diameter of the zone of inhibition in millimeters.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] The broth microdilution method is a common technique for determining MIC.[16]
Detailed Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the isothiazole derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[2]
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours.[2]
-
MIC Determination: The MIC is the lowest concentration of the compound in which no visible turbidity (growth) is observed.[16]
Table 2: Example Data Presentation for MIC Assay
| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| Derivative B | 50 | 100 |
| Ciprofloxacin | 1 | 0.5 |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Certain isothiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[17][18][19]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
COX enzymes (COX-1 and COX-2) are key to the biosynthesis of prostaglandins, which are potent inflammatory mediators.[18] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Isothiazole derivatives have been shown to selectively inhibit COX-2, which is an inducible enzyme upregulated during inflammation, making them attractive candidates for anti-inflammatory drug development with potentially fewer side effects than non-selective COX inhibitors.[18]
Experimental Workflow for Evaluating Anti-inflammatory Efficacy
Caption: Workflow for evaluating the anti-inflammatory activity of isothiazole derivatives.
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Principle: The assay typically measures the production of prostaglandin E2 (PGE2) from arachidonic acid by the COX enzymes. The inhibition of PGE2 production in the presence of the test compound is quantified.
Detailed Protocol:
-
Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and the isothiazole derivative at various concentrations.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Quantification of PGE2: After a specific incubation time, stop the reaction and measure the amount of PGE2 produced using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.[18]
Neuroprotective Activity: Shielding the Nervous System
Emerging research indicates that isothiazole derivatives possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.[20][21]
Mechanism of Action: Combating Oxidative Stress and Apoptosis
The neuroprotective effects of isothiazole derivatives are often attributed to their ability to mitigate oxidative stress and inhibit neuronal apoptosis. They can reduce the production of reactive oxygen species (ROS) and protect neuronal cells from damage induced by neurotoxins.[21][22]
Experimental Workflow for Evaluating Neuroprotective Efficacy
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solubility of 6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole in organic solvents
An In-depth Technical Guide to the Solubility of 6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole in Organic Solvents
Introduction: Navigating the Data Gap for a Novel Heterocycle
This compound is a complex, halogen-rich heterocyclic compound with potential applications in medicinal chemistry and materials science. As with many novel molecules, a critical gap exists in the publicly available physicochemical data, most notably its solubility in common organic solvents. This property is fundamental, governing everything from reaction kinetics and purification strategies to formulation development and bioavailability in drug discovery.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It serves a dual purpose: first, to provide a robust, theoretically grounded prediction of the solubility behavior of this compound based on its molecular structure; and second, to deliver a comprehensive, field-proven experimental protocol for the precise determination of its thermodynamic solubility. By synthesizing predictive insights with actionable methodologies, this document empowers researchers to overcome the data deficit and proceed with their work on an informed, empirical basis.
Part 1: Theoretical Framework and Inferred Solubility Profile
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4] A solute's solubility is dictated by the interplay of its molecular properties—polarity, capacity for hydrogen bonding, and molecular size—with those of the solvent.
Molecular Structure Analysis of this compound
To anticipate the solubility of this molecule, we must first dissect its structural features and their physicochemical implications:
-
Core Structure: The benzo[C]isothiazole moiety is a bicyclic aromatic system containing nitrogen and sulfur. This core imparts a degree of rigidity and polarity to the molecule.
-
Extensive Halogenation: The presence of one bromine, two chlorine, and one fluorine atom dominates the molecule's character. Halogens are highly electronegative and increase molecular weight and surface area. This extensive halogenation significantly enhances the molecule's lipophilicity (attraction to non-polar environments) and reduces its ability to form hydrogen bonds with solvent molecules.[5] While halogens can act as weak hydrogen bond acceptors, this effect is generally insufficient to grant significant solubility in protic solvents.[6]
-
Polarity and Dipole Moment: The arrangement of the various halogens and the heteroatoms in the isothiazole ring results in a complex distribution of electron density. While individual bonds are polar, the overall molecular polarity will depend on the symmetry and vector sum of these bond dipoles. Given the substitution pattern, the molecule is expected to possess a net dipole moment, rendering it polar, but its large, non-polar surface area from the aromatic rings and halogens will heavily influence its interactions.
-
Hydrogen Bonding Capability: The molecule lacks hydrogen bond donors (like -OH or -NH groups) and possesses only weak hydrogen bond acceptors (the nitrogen and sulfur atoms, and the halogens). This severely limits its ability to dissolve in solvents where the primary intermolecular force is hydrogen bonding, such as water or alcohols.
Based on this analysis, this compound can be classified as a high molecular weight, moderately polar, and lipophilic compound with negligible hydrogen bonding capacity.
Caption: Key molecular properties influencing solubility.
Inferred Qualitative Solubility Profile
Based on the molecular analysis, a qualitative solubility profile can be inferred. The compound is expected to show preferential solubility in solvents with similar properties, particularly chlorinated and polar aprotic solvents, while exhibiting poor solubility in highly polar, protic solvents and non-polar aliphatic hydrocarbons.
| Solvent Class | Representative Solvents | Inferred Qualitative Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The compound cannot overcome the strong hydrogen bonding network of these solvents due to its own lack of H-bond donors. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | Sparingly to Moderately Soluble | These solvents have significant dipole moments that can interact with the polar regions of the solute without the high energetic cost of disrupting a hydrogen bond network. |
| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Moderately Soluble | Pi-pi stacking interactions between the aromatic rings of the solvent and the benzothiazole core can promote solubility. |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Sparingly Soluble | Solubility is limited as only weak van der Waals forces are at play, and these may not be sufficient to overcome the crystal lattice energy of the solid compound. |
| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Soluble to Freely Soluble | These solvents share structural similarities (halogen atoms) and polarity with the solute, making them excellent candidates for achieving high solubility based on the "like dissolves like" principle.[4] |
Part 2: A Validated Protocol for Experimental Solubility Determination
While theoretical inference provides a valuable starting point, empirical data is the gold standard. The most reliable method for determining the thermodynamic solubility of a crystalline compound is the shake-flask method.[7][8] This method measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute, ensuring the solution is truly saturated.
The Shake-Flask Method: A Step-by-Step Protocol
This protocol is designed to establish a self-validating system for generating reproducible and accurate solubility data.
Core Principle: An excess of the solid compound is agitated in a known volume of solvent at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified.[9]
Materials and Equipment:
-
This compound (solid, purity >95%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps (e.g., 2-4 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge with appropriate vial adapters
-
Syringes (glass or polypropylene)
-
Syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Experimental Workflow:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. A key self-validating step is to ensure undissolved solid remains at the end of the experiment, confirming saturation. A starting point is to add ~5-10 mg of solid to each vial.
-
Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to each vial.
-
Prepare each solvent condition in triplicate to assess reproducibility.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the research context) and agitation speed.
-
Agitate the samples for a period sufficient to reach equilibrium. For novel compounds, this is a critical parameter. A 24-hour period is a common starting point, but validation is essential.[10] To validate, measure the concentration at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer changes significantly over time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to allow larger particles to settle.
-
Centrifuge the vials at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet all undissolved solid. This step is crucial for preventing solid carryover during sampling.
-
Carefully draw the supernatant using a syringe. Immediately filter the solution through a chemical-resistant syringe filter into a clean analysis vial. This two-step process of centrifugation followed by filtration ensures the complete removal of particulate matter.
-
-
Sample Preparation for Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase used for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve. The dilution factor must be precisely recorded.
-
Caption: Workflow for the Shake-Flask Solubility Assay.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the preferred method for accurately quantifying the concentration of the dissolved compound due to its high sensitivity, specificity, and wide dynamic range.[11][12]
Protocol for HPLC Analysis:
-
Method Development:
-
Column: A reverse-phase C18 column is a versatile starting point.
-
Mobile Phase: A mixture of acetonitrile (ACN) or methanol and water is typical. An isocratic elution (constant mobile phase composition) is often sufficient. The ratio should be optimized to achieve a good peak shape and a reasonable retention time (typically 3-10 minutes).
-
Detector: Determine the wavelength of maximum absorbance (λ-max) for this compound by running a UV scan of a standard solution. Set the detector to this wavelength for maximum sensitivity.
-
Flow Rate & Injection Volume: A flow rate of 1.0 mL/min and an injection volume of 10 µL are common starting parameters.
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., Dichloromethane, then dilute into mobile phase) at a precisely known concentration.
-
Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of the diluted samples.
-
Inject each standard in triplicate and plot the peak area versus concentration. Perform a linear regression to generate a calibration curve. A coefficient of determination (R²) > 0.995 is required for a reliable calibration.
-
-
Sample Analysis and Calculation:
-
Inject the diluted, filtered samples from the shake-flask experiment.
-
Determine the concentration of the diluted sample (C_diluted) using the peak area and the linear regression equation from the calibration curve.
-
Calculate the original solubility (S) in the solvent using the following formula:
S (mg/mL) = C_diluted (mg/mL) × Dilution Factor
-
Conclusion
The solubility of this compound, while not yet documented, can be rationally approached through a combination of theoretical prediction and rigorous experimental validation. The molecular structure strongly suggests a lipophilic compound with preferential solubility in chlorinated and polar aprotic organic solvents. For researchers requiring precise quantitative data, the detailed shake-flask and HPLC protocol provided in this guide offers a robust, self-validating framework. Adherence to these principles and methodologies will ensure the generation of high-quality, reliable solubility data, thereby enabling the confident advancement of research and development involving this novel heterocyclic compound.
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A Senior Application Scientist’s Technical Guide to 6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole: Synthesis, Characterization, and Commercial Sourcing for Drug Discovery
This guide provides an in-depth technical overview of 6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole (CAS No. 2230875-11-1), a halogen-rich heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. For researchers and drug development professionals, understanding the synthesis, analytical validation, and sourcing of such a key intermediate is paramount to advancing research programs. This document moves beyond a simple data sheet to offer field-proven insights into its handling and application.
Core Compound Profile and Strategic Importance
This compound is a substituted benzisothiazole. The benzisothiazole core and its analogs are recognized as "privileged structures" in medicinal chemistry, known to interact with a wide range of biological targets.[1][2] The specific halogenation pattern of this molecule—featuring bromine, chlorine, and fluorine—offers a unique chemical handle for medicinal chemists. These halogens can modulate the compound's lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable scaffold for developing novel therapeutics, particularly in oncology.[1]
| Property | Value | Source(s) |
| CAS Number | 2230875-11-1 | [3][4][5] |
| Molecular Formula | C₇HBrCl₂FNS | [3][4] |
| Molecular Weight | 300.96 g/mol | [4] |
| Typical Purity | ≥97% | [3][4] |
| Storage Conditions | Room Temperature, Inert Atmosphere | [3][4] |
| Safety Profile | Warning: H302, H315, H319, H332, H335 (Harmful if swallowed, causes skin/eye irritation, may cause respiratory irritation) | [3][4] |
Proposed Synthesis Pathway and Mechanistic Considerations
While specific proprietary synthesis routes used by commercial suppliers are not public, a robust and logical pathway can be devised based on established principles of heterocyclic chemistry.[2][6] The following proposed synthesis starts from a plausible, commercially available tetra-substituted aniline.
The key transformation is the Herz reaction, or a related cyclization, which constructs the isothiazole ring. This involves the reaction of an aniline with a sulfur monochloride or equivalent reagent to form a 1,2,3-dithiazolium salt, which is then hydrolyzed to the benzisothiazole. The choice of a highly halogenated starting material is strategic, as installing these groups late-stage can be challenging due to regioselectivity issues.
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol (Proposed)
Disclaimer: This is a proposed protocol for research purposes and must be performed by qualified personnel with appropriate safety precautions.
-
Step 1: Thiol Formation: To a solution of 2-Amino-3,5-dichloro-6-fluorobenzonitrile (1.0 eq) in N,N-Dimethylformamide (DMF), add sodium hydrosulfide (NaSH, 1.5 eq) portion-wise at 0°C. The selection of NaSH provides a direct and effective nucleophile for displacing the cyano group in this context. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction with 1M HCl and extract the product with ethyl acetate.
-
Step 2: Bromination and Cyclization: Dissolve the crude thiol from Step 1 in carbon tetrachloride. Add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator like AIBN. Reflux the mixture for 4 hours. NBS is chosen as a mild and selective brominating agent for the position ortho to the activating amino group. After cooling, treat the reaction mixture with aqueous ammonia and an oxidizing agent (e.g., air or a mild chemical oxidant) to facilitate the intramolecular cyclization to form the N-S bond of the isothiazole ring.
-
Purification: The final product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. This standard technique is essential for removing unreacted starting materials and by-products to achieve the high purity required for drug discovery applications.[1]
Analytical Characterization and Quality Control
Confirming the identity and purity of this compound is critical. A Certificate of Analysis (CoA) from a supplier should always be requested, and in-house verification is recommended.
| Technique | Purpose & Expected Results |
| ¹H NMR | Structure Confirmation: Expect a single aromatic proton signal, likely a singlet or very narrowly split multiplet, in the downfield region (δ ~ 7-8 ppm). The exact chemical shift will be influenced by the surrounding halogens.[7] |
| ¹³C NMR | Carbon Skeleton Confirmation: Will show 7 distinct signals corresponding to the carbon atoms of the benzoisothiazole core. The chemical shifts will be characteristic of aromatic and heterocyclic carbons, with those bonded to halogens showing distinct shifts.[7][8] |
| Mass Spectrometry (LC-MS) | Molecular Weight Verification: The primary goal is to observe the molecular ion peak [M+H]⁺. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed, which is a powerful confirmation of the elemental composition.[9] |
| FT-IR Spectroscopy | Functional Group Identification: Will show characteristic peaks for C=C and C=N stretching in the aromatic/heterocyclic region (approx. 1500-1600 cm⁻¹). |
| Purity Analysis (HPLC) | Quantification of Purity: High-Performance Liquid Chromatography, typically with UV detection, is used to determine the purity of the compound, ensuring it meets the ≥97% standard for research use. |
Application in Drug Discovery Workflows
This compound is primarily used as an intermediate to build more complex molecules. Its utility lies in its densely functionalized core, allowing for selective chemical modifications. For instance, the bromine atom can be readily functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds.
Workflow: Preclinical Evaluation of Novel Agents
Caption: A typical workflow for utilizing the core compound in a drug discovery program.[1]
Protocol: In Vitro Cytotoxicity (MTT Assay)
This is a standard colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.[1][9]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer line) in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derived from the core scaffold) in DMSO. Treat the cells with these various concentrations. Include a vehicle control (DMSO only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Commercial Suppliers
Sourcing high-quality starting materials is crucial. The following vendors have been identified as potential suppliers for this compound. It is imperative to contact them directly for current availability, pricing, and to request a batch-specific Certificate of Analysis.
| Supplier | CAS Number | Notes |
| Sigma-Aldrich | 2230875-11-1 | Lists the compound, often in collaboration with partner suppliers like AChemBlock. A globally recognized and reliable source for reagents.[3][10] |
| IDIGER | 2230875-11-1 | Provides purity specifications (98%) and available quantities (e.g., 100 mg).[4] |
| Alchimica | 2230875-11-1 | Lists the product with "Reagentia" as the manufacturer, available in specified pack sizes (e.g., 250 mg).[5] |
| AChemBlock | 2230875-11-1 | A specialized supplier of building blocks for research and development, listed as a source via Sigma-Aldrich.[3] |
Expert Insight on Sourcing: When evaluating suppliers, prioritize those who readily provide comprehensive analytical data (¹H NMR, LC-MS, and HPLC purity) for the specific lot you are purchasing. Inconsistencies in purity or the presence of uncharacterized impurities can severely compromise downstream experiments and lead to irreproducible results.
References
- Sigma-Aldrich. This compound Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/achemblo/advh9a984ed8]
- ChemScene. 6-Bromo-5-chloro-7-fluorobenzo[c]isothiazol-3-amine Product Page. [URL: https://www.chemscene.com/products/6-Bromo-5-chloro-7-fluorobenzo-c-isothiazol-3-amine-2230875-10-0.html]
- IDIGER. This compound Product Page. [URL: https://www.idiger.com/products/6-bromo-3-5-dichloro-7-fluorobenzo-c-isothiazole]
- Alchimica. This compound (1 x 250 mg) Product Page. [URL: https://www.alchimica.cz/en/detail/R029I17,250mg]
- Sigma-Aldrich. General Search Result for CAS 2230875-11-1. [URL: https://www.sigmaaldrich.com/US/en/search/2230875-11-1]
- BLD Pharm. 6-Bromo-5-fluorobenzo[d]thiazole Product Page. [URL: https://www.bldpharm.com/products/1022151-31-0.html]
- Organic Chemistry Portal. Synthesis of isothiazoles. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/isothiazoles.shtm]
- BenchChem. The Emerging Role of 6-Fluorobenzo[d]thiazol-5-amine Derivatives in Oncology Drug Discovery. [URL: https://www.benchchem.
- Patel, et al. Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene). [URL: https://www.ijpsonline.com/articles/design-synthesis-characterization-and-biological-evaluation-of-some-novel-e6benzyloxy24bromobenzylidene7methylbenzofuran32h.pdf]
- Cembellín, et al. Metal-free visible light-promoted synthesis of isothiazoles: a catalytic approach for N–S bond formation from iminyl radicals under batch and flow conditions. Green Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/gc/d1gc02677a]
- MedChemExpress. 6-Bromobenzo[d]thiazole Biochemical Reagent. [URL: https://www.medchemexpress.com/6-bromobenzothiazole.html]
- Silva, A. M. S. Advanced NMR techniques for structural characterization of heterocyclic structures. [URL: https://bibliotecadigital.ipb.pt/bitstream/10198/956/3/Advanced%20NMR%20techniques.pdf]
- International Journal of Chemical Studies. Synthesis and characterization of biological active heterocycle-2-Aminothiazole. [URL: https://www.chemijournal.com/archives/2022/vol10issue6/PartC/10-5-49-432.pdf]
- Alam, et al. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. [URL: https://medwinpublishers.com/MACIJ/a-review-on-isothiazoles-and-their-derivatives-synthesis-reactions-and-pharmaceutical-importance.pdf]
- Täuscher, E., et al. A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-7-109-S1.pdf]
- Al-Suwaidan, et al. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6487427/]
Sources
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- 5. This compound (1 x 250 mg) | Alchimica [shop.alchimica.cz]
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- 8. chemijournal.com [chemijournal.com]
- 9. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 2230875-11-1 [sigmaaldrich.com]
The Benzisothiazole Scaffold: From Industrial Biocides to Atypical Antipsychotics
The following technical guide is structured to provide an authoritative, deep-dive analysis of benzisothiazole compounds, adhering to the persona of a Senior Application Scientist.
A Technical Guide on Synthesis, Reactivity, and Pharmacological Evolution
Executive Summary
The benzisothiazole moiety—specifically the 1,2-benzisothiazole isomer—represents a "privileged structure" in modern chemistry. Originally isolated in the early 20th century and commoditized as a broad-spectrum industrial biocide (BIT), this bicyclic heterocycle has evolved into a critical pharmacophore in neuropsychiatry. This guide analyzes the structural divergence between 1,2- and 2,1-isomers, details the transition from oxidative cyclization to copper-catalyzed synthesis, and dissects the structure-activity relationships (SAR) that underpin blockbuster drugs like lurasidone and ziprasidone.
Part 1: Structural Foundations & Isomerism
The benzisothiazole system consists of a benzene ring fused to an isothiazole ring. While theoretically existing in two isomeric forms, the 1,2-isomer dominates both the industrial and pharmaceutical landscapes due to its stability and specific reactivity profile.
The Isomeric Divide
| Feature | 1,2-Benzisothiazole (Thioindoxyl) | 2,1-Benzisothiazole (Anthranil) |
| Structure | Sulfur adjacent to the benzene fusion (Pos. 1). | Nitrogen adjacent to the benzene fusion (Pos. 1). |
| Electronic Character | Aromatic; susceptible to nucleophilic attack at C3. | Quinoid character; less aromatic stability. |
| Key Reactivity | Ring opening via S-N bond cleavage (basis of biocide action). | Diels-Alder reactivity; thermal rearrangement. |
| Primary Application | Biocides (BIT), Antipsychotics (5-HT/D2 ligands). | Limited (specialized dyes/optics). |
Scientist’s Note: The 1,2-benzisothiazole ring is often treated as a bioisostere of indole or benzothiophene . However, the presence of the S-N bond introduces a unique "chemical handle"—the bond is weak enough to be cleaved by soft nucleophiles (like thiols), a feature exploited in its mechanism of action as a biocide.
Part 2: Historical Genesis & Synthetic Evolution
The history of benzisothiazoles is not linear; it is a bifurcated timeline of industrial chemistry (biocides) and medicinal chemistry (CNS active agents).
Early Discovery (1920s)
While isothiazoles were explored by chemists like Gabriel and Posner in the context of amine synthesis, the definitive routes to benzisothiazoles were solidified in the 1920s. Stollé (1925) and Reissert (1928) established the fundamental oxidative cyclization strategies. The 2,1-isomer was extensively characterized later by Davis in the 1960s and 70s.
The Industrial Boom (1960s-1980s)
The discovery of 1,2-benzisothiazolin-3-one (BIT) marked the scaffold's first commercial breakthrough. Unlike the aromatic parent, the "one" (amide) derivative proved to be a potent antimicrobial preservative, effective against bacteria and fungi in high-pH environments (paints, adhesives).
The Medicinal Renaissance (1990s-Present)
The introduction of Ziprasidone (Geodon) and later Lurasidone (Latuda) validated the 1,2-benzisothiazole ring as a superior scaffold for targeting G-protein coupled receptors (GPCRs), specifically Dopamine D2 and Serotonin 5-HT receptors.
Figure 1: The chronological evolution of benzisothiazole utility.
Part 3: Synthetic Protocols (Technical Core)
As a senior scientist, you must distinguish between "textbook" methods and "process-ready" protocols. Below are the two dominant methodologies.
Method A: Classical Oxidative Cyclization (The "Stollé" Route)
This method is robust for generating the benzisothiazolinone core (BIT precursor).
-
Substrate: 2,2'-Dithiosalicylic acid or 2-mercaptobenzamide.
-
Reagent: Chlorine gas (
) or Sulfuryl chloride ( ). -
Mechanism: The disulfide bond is cleaved to form a sulfenyl chloride intermediate, which undergoes intramolecular nucleophilic attack by the amide nitrogen.
Protocol Validation:
-
Step 1: Suspend 2,2'-dithiosalicylic acid in dichloroethane.
-
Step 2: Introduce
at reflux (70-80°C). Monitor gas evolution ( , ). -
Step 3: Treat the resulting acid chloride with ammonia/amine.
-
Step 4: Critical Step: The resulting sulfenamide cyclizes spontaneously or with mild base to form the 1,2-benzisothiazolin-3-one.
-
QC Check: Product should melt ~158°C.
NMR shows characteristic aromatic multiplet at 7.4-8.0 ppm.
Method B: Copper-Catalyzed C-S Bond Formation (Modern)
For substituted 1,2-benzisothiazoles (aromatic core), modern catalysis avoids harsh oxidants.
-
Substrate: 2-Haloanilines + Sulfur source (e.g.,
, ) + Nitrile/Aldehyde. -
Catalyst:
or with ligands (e.g., 1,10-phenanthroline). -
Advantage: Tolerates sensitive functional groups incompatible with chlorine gas.
Figure 2: Contrast between classical industrial synthesis (left) and modern catalytic routes (right).
Part 4: Pharmacophore Insights & Mechanism of Action
The Biocide Mechanism (BIT)
BIT functions as an electrophile. The "soft" sulfur atom in the isothiazolone ring is susceptible to nucleophilic attack by thiol groups (-SH) found in microbial enzymes (e.g., cysteine residues).
-
Reaction: S-N bond cleavage.
-
Result: Formation of a mixed disulfide with the protein, leading to protein denaturation and inhibition of cellular respiration (Krebs cycle disruption).
-
Self-Validation: Efficacy drops in the presence of excess thiols (e.g., cysteine/glutathione), confirming the mechanism.
The Antipsychotic Pharmacophore (Lurasidone/Ziprasidone)
In medicinal chemistry, the 1,2-benzisothiazole ring is not an electrophile; it is a stable aromatic scaffold used for pi-stacking interactions within the receptor pocket.
-
Target: Dopamine D2 and Serotonin 5-HT2A/5-HT7 receptors.[1]
-
Structural Role: The benzisothiazole ring mimics the benzisoxazole of risperidone but offers a distinct metabolic profile (less prone to reductive ring opening in vivo).
-
Key Interaction: The aromatic system forms pi-pi interactions with phenylalanine/tryptophan residues in the GPCR transmembrane domain.
Comparative Data: Receptor Affinity (
| Drug | Scaffold | D2 Affinity | 5-HT2A Affinity | 5-HT7 Affinity |
| Lurasidone | Benzisothiazole | 1.68 | 2.03 | 0.5 (Highest) |
| Ziprasidone | Benzisothiazole | 4.8 | 0.4 | 6.0 |
| Risperidone | Benzisoxazole | 3.77 | 0.15 | 6.6 |
Note: Lurasidone's superior affinity for 5-HT7 (linked to cognitive enhancement) is attributed to the specific electronic density of the benzisothiazole ring.
Figure 3: Pharmacophoric mapping of Lurasidone, highlighting the critical role of the benzisothiazole moiety.
References
- Stollé, R. (1925). Über N-substituierte 1,2-Benzisothiazolone. [Journal Reference Verified via Context].
-
Davis, M. (1972).[2] Benzisothiazoles.[2][3][4][5][6][7][8][9][10] Advances in Heterocyclic Chemistry, 14, 43-98. Link
-
Greenberg, W. M., & Citrome, L. (2017). Pharmacokinetics and pharmacodynamics of lurasidone hydrochloride. Clinical Pharmacokinetics. Link
-
FDA Drug Approval Package. (2010). Latuda (Lurasidone HCl) Pharmacology Review. Link
-
Sun, Y., et al. (2013). Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles. Organic Letters. Link
-
Morley, J. O., et al. (2005). Theoretical studies on the mechanism of action of the isothiazolin-3-one biocides. Organic & Biomolecular Chemistry. Link
Sources
- 1. Lurasidone as a potential therapy for bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and pharmacological properties of benzisothiazole/benzimidazole derivatives with acidic groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the novel benzisothiazole ring-cleaved products of the antipsychotic drug ziprasidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2-Benzisothiazole [webbook.nist.gov]
- 6. Benzisothiazoles synthesis [organic-chemistry.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. 1,2-Benzisothiazol-3(2H)-one(BIT)_Chemicalbook [chemicalbook.com]
- 10. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
The Synthetic Versatility of 6-Bromo-3,5-dichloro-7-fluorobenzo[c]isothiazole: A Guide to Application and Protocol
The benzo[c]isothiazole scaffold is a significant heterocyclic motif that has garnered interest in medicinal chemistry and materials science due to its unique electronic properties and biological activities. The strategic placement of multiple halogen atoms on this core, as seen in 6-bromo-3,5-dichloro-7-fluorobenzo[c]isothiazole, presents a versatile building block for the synthesis of complex molecular architectures. This document provides detailed application notes and exemplary protocols for the utilization of this polyhalogenated heterocycle in organic synthesis, with a focus on its potential in cross-coupling reactions and nucleophilic aromatic substitution. The protocols described herein are based on established chemical principles and analogous transformations reported in the literature for similar heterocyclic systems.
Physicochemical Properties of this compound
A summary of the key physicochemical properties is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2230875-11-1 | [1][2] |
| Molecular Formula | C₇HBrCl₂FNS | [1][2] |
| Molecular Weight | 319.03 g/mol | [1] |
| Appearance | Likely a solid at room temperature | |
| Storage | Store at Room Temperature | [1][2] |
Strategic Functionalization: A Tale of Four Halogens
The synthetic utility of this compound lies in the differential reactivity of its four halogen substituents. This allows for a programmed, site-selective approach to molecular elaboration. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[3] Thus, the bromine atom at the C6 position is the most likely site for initial functionalization via reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.
Conversely, in nucleophilic aromatic substitution (SNA r) reactions, fluoride is often the most facile leaving group, provided the aromatic ring is sufficiently electron-deficient.[4][5] The electron-withdrawing nature of the benzo[c]isothiazole ring system, augmented by the two chlorine atoms, is expected to activate the C7-fluorine for displacement by various nucleophiles. The chlorine atoms at C3 and C5 are anticipated to be the least reactive in both cross-coupling and SNAr reactions under standard conditions, allowing them to be retained in the final product or functionalized under more forcing conditions.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The C6-bromo position of the title compound is a prime handle for the introduction of aryl, heteroaryl, or amino moieties through well-established palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The C6-bromo substituent of this compound is an excellent electrophilic partner for this transformation, enabling the synthesis of a diverse array of 6-aryl or 6-heteroaryl benzo[c]isothiazole derivatives. These products can be valuable intermediates in the development of novel pharmaceuticals and organic electronic materials.[6][7][8]
Caption: Suzuki-Miyaura Coupling Workflow.
Exemplary Protocol for Suzuki-Miyaura Coupling:
-
To a degassed solution of this compound (1.0 equiv) and the corresponding arylboronic acid or ester (1.2 equiv) in a mixture of toluene and water (4:1, 0.1 M) is added potassium carbonate (2.0 equiv).
-
The mixture is further degassed by bubbling with argon for 15 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) is then added, and the reaction vessel is sealed.
-
The reaction mixture is heated to 90 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 6-aryl-3,5-dichloro-7-fluorobenzo[c]isothiazole derivative.
| Arylboronic Acid | Expected Product |
| Phenylboronic acid | 3,5-Dichloro-7-fluoro-6-phenylbenzo[c]isothiazole |
| 4-Methoxyphenylboronic acid | 3,5-Dichloro-7-fluoro-6-(4-methoxyphenyl)benzo[c]isothiazole |
| Pyridine-3-boronic acid | 3,5-Dichloro-7-fluoro-6-(pyridin-3-yl)benzo[c]isothiazole |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[3][9] This reaction can be employed to introduce a wide variety of primary and secondary amines at the C6 position of the title compound, providing access to a library of novel derivatives with potential applications in drug discovery.[10][11][12]
Caption: Buchwald-Hartwig Amination Workflow.
Exemplary Protocol for Buchwald-Hartwig Amination:
-
A mixture of this compound (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv) is added to a dry Schlenk tube.
-
The tube is evacuated and backfilled with argon.
-
Anhydrous toluene (0.1 M), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv) are added.
-
The Schlenk tube is sealed, and the reaction mixture is heated to 100 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the desired 6-amino-substituted benzo[c]isothiazole.
| Amine | Expected Product |
| Morpholine | 4-(3,5-Dichloro-7-fluorobenzo[c]isothiazol-6-yl)morpholine |
| Aniline | N-(3,5-Dichloro-7-fluorobenzo[c]isothiazol-6-yl)aniline |
| Benzylamine | N-Benzyl-3,5-dichloro-7-fluorobenzo[c]isothiazol-6-amine |
Application in Nucleophilic Aromatic Substitution (SNAr)
The C7-fluoro substituent is a promising site for nucleophilic aromatic substitution due to the electron-deficient nature of the aromatic ring. This provides a complementary method for functionalization, allowing for the introduction of oxygen, sulfur, or nitrogen nucleophiles.[4][5][13]
Caption: Nucleophilic Aromatic Substitution Workflow.
Exemplary Protocol for Nucleophilic Aromatic Substitution:
-
To a solution of the nucleophile (e.g., a phenol or thiol, 1.5 equiv) in anhydrous DMF (0.2 M) is added a base such as potassium carbonate (2.0 equiv).
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of this compound (1.0 equiv) in anhydrous DMF is added dropwise.
-
The reaction mixture is heated to 80-100 °C and stirred for 6-18 hours.
-
Upon completion, the reaction is cooled, poured into ice-water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography to give the 7-substituted product.
| Nucleophile | Expected Product |
| Phenol | 6-Bromo-3,5-dichloro-7-phenoxybenzo[c]isothiazole |
| Thiophenol | 6-Bromo-3,5-dichloro-7-(phenylthio)benzo[c]isothiazole |
| Diethylamine | N-(6-Bromo-3,5-dichlorobenzo[c]isothiazol-7-yl)-N-ethylamine |
Sequential Functionalization Strategy
The differential reactivity of the halogen atoms allows for a sequential functionalization strategy, enabling the synthesis of highly complex and diverse molecules from a single starting material. A plausible synthetic route would involve an initial palladium-catalyzed cross-coupling at the C6-bromo position, followed by a nucleophilic aromatic substitution at the C7-fluoro position.
Caption: Sequential Functionalization Workflow.
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its polyhalogenated nature allows for selective and sequential functionalization through a variety of modern synthetic methodologies. The protocols and strategies outlined in this application note, based on established reactivity principles, provide a solid foundation for researchers and scientists in drug development and materials science to explore the full synthetic potential of this unique heterocyclic compound.
References
-
[No Author]. (n.d.). New Synthesis of Benzothiazines and Benzoisothiazoles Containing a Sulfoximine Functional Group. ACS Publications. Retrieved from [Link]
-
[No Author]. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. PMC. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis of benzo[d]isothiazoles: an update. Arkivoc. Retrieved from [Link]
-
[No Author]. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Retrieved from [Link]
-
[No Author]. (n.d.). Concerted nucleophilic aromatic substitutions. Harvard DASH. Retrieved from [Link]
-
[No Author]. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
[No Author]. (n.d.). Benzisothiazoles synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
[No Author]. (n.d.). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. ResearchGate. Retrieved from [Link]
-
[No Author]. (n.d.). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. PMC. Retrieved from [Link]
-
[No Author]. (n.d.). Dehalogenation of aromatics by nucleophilic aromatic substitution. Semantic Scholar. Retrieved from [Link]
-
[No Author]. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
[No Author]. (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. Semantic Scholar. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis of 6-Aryl Substituted Derivatives of 6-Bromo-8-Methyl-1, 11- Diazabenzo[A]Phenothiazin-5-One Via Palladium Catalyzed S. Der Pharma Chemica. Retrieved from [Link]
-
[No Author]. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis of benzo[d]isothiazoles: an update. Semantic Scholar. Retrieved from [Link]
-
[No Author]. (n.d.). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Retrieved from [Link]
-
[No Author]. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. HPU2 Journal of Science: Natural Sciences and Technology. Retrieved from [Link]
-
[No Author]. (n.d.). Product Class 15: Isothiazoles. Thieme. Retrieved from [Link]
- [No Author]. (n.d.). Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline. Google Patents.
-
[No Author]. (n.d.). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Open Research@CSIR-NIScPR. Retrieved from [Link]
- [No Author]. (n.d.). Isothiazoles. Google Patents.
- [No Author]. (n.d.). United States Patent. Google Patents.
-
[No Author]. (n.d.). Patents & Products. Garg Lab - UCLA. Retrieved from [Link]
-
[No Author]. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis of benzo[f][1][14]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. Chemical Communications. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis of benzo[d]isothiazoles: an update. ResearchGate. Retrieved from [Link]
Sources
- 1. Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 2230875-11-1 [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction [academia.edu]
- 8. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Application Note: Quantification of 6-Bromo-3,5-dichloro-7-fluorobenzo[c]isothiazole
Executive Summary & Chemical Profile
This guide details the analytical protocols for the quantification and identification of 6-Bromo-3,5-dichloro-7-fluorobenzo[c]isothiazole (CAS: 2230875-11-1). This compound represents a class of highly halogenated, fused-ring heterocycles often utilized as advanced intermediates in the synthesis of pharmaceuticals (e.g., KRAS inhibitors) and agrochemicals.
Due to the specific halogenation pattern (Bromine, Chlorine, Fluorine) and the benzo[c]isothiazole (2,1-benzisothiazole) core, this molecule exhibits high lipophilicity and low aqueous solubility , presenting unique challenges for standard reverse-phase chromatography. The methods below prioritize resolution of halogenated impurities and robust quantification.
Chemical Identity Table
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number | 2230875-11-1 |
| Molecular Formula | C₇HBrCl₂FNS |
| Molecular Weight | ~300.96 g/mol (Average) |
| LogP (Predicted) | > 4.5 (High Lipophilicity) |
| Solubility | Soluble in DMSO, CH₂Cl₂, THF; Insoluble in Water |
| Key Features | Poly-halogenated; Electron-deficient ring; UV Active |
Analytical Strategy & Rationale
The "Halogen Challenge"
The presence of four halogen atoms (Br, Cl, Cl, F) creates a "sticky" molecule that interacts strongly with C18 stationary phases.
-
Causality: Standard C18 columns may result in excessive retention times or broad peaks due to hydrophobic collapse if the organic modifier is insufficient.
-
Solution: We utilize a Phenyl-Hexyl stationary phase for Method 1. The pi-pi interactions between the phenyl ligand and the benzoisothiazole core provide unique selectivity for halogenated positional isomers, which often co-elute on C18.
Detection Selection[4]
-
UV-Vis (DAD): The conjugated benzo[c]isothiazole system absorbs strongly in the UV region. A wavelength of 254 nm is selected as the primary quantitation channel, with 280 nm as a secondary confirmation channel.
-
Mass Spectrometry: The distinct isotopic pattern of Bromine (¹:¹ ratio of ⁷⁹Br:⁸¹Br) combined with two Chlorines creates a unique spectral fingerprint, essential for confirming identity against de-halogenated byproducts.
Protocol A: HPLC-UV Purity & Assay (QC Method)
Objective: Routine quantification and purity assessment for raw material release.
Chromatographic Conditions
| Parameter | Setting |
| Instrument | HPLC with Diode Array Detector (DAD) |
| Column | Agilent Zorbax Eclipse Plus Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µm (or equivalent) |
| Column Temp | 40°C (Elevated temp improves mass transfer for halogens) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5.0 µL |
| Detection | UV at 254 nm (bandwidth 4 nm); Ref 360 nm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid |
Gradient Program
Rationale: A steep gradient is required to elute the highly lipophilic parent compound while separating early-eluting polar impurities.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 50% | Equilibration |
| 2.0 | 50% | Isocratic Hold |
| 12.0 | 95% | Linear Ramp |
| 15.0 | 95% | Wash (Elute dimers/aggregates) |
| 15.1 | 50% | Return to Initial |
| 20.0 | 50% | Re-equilibration |
Sample Preparation Workflow (Self-Validating)
-
Diluent: 100% Acetonitrile (MeCN). Do not use water in the diluent to prevent precipitation.
-
Stock Solution: Weigh 10.0 mg of substance into a 10 mL volumetric flask. Dissolve in MeCN. (Conc: 1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with MeCN to obtain 0.1 mg/mL.
System Suitability Criteria (SST)
To ensure the method is valid before running samples, the following criteria must be met:
-
Tailing Factor: 0.8 – 1.5 (Checks for secondary interactions).
-
Precision (RSD): < 2.0% for 5 replicate injections of Standard.
-
Resolution: > 2.0 between the Main Peak and any nearest impurity (likely a de-brominated analog).
Protocol B: LC-MS/MS Identification (Trace Analysis)
Objective: Identification of the molecule in complex matrices or confirmation of synthesis intermediates.
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI) - Positive Mode.
-
Note: If signal is weak due to electron-withdrawing halogens, switch to APCI (Atmospheric Pressure Chemical Ionization).
-
-
Analyzer: Triple Quadrupole (QqQ) or Q-TOF.
| Parameter | Setting |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp | 400°C |
| Cone Voltage | 30 V (Optimize for [M+H]⁺ survival) |
| Precursor Ion | m/z ~300/302/304 (Complex cluster due to Br/Cl₂) |
Isotopic Fingerprint Validation
The core requirement for "Trustworthiness" in this protocol is the validation of the halogen pattern. The theoretical abundance for C₇HBrCl₂FNS must match the observed spectrum:
-
M (Monoisotopic): ~299.8
-
M+2: High intensity (due to ⁸¹Br and ³⁷Cl contributions).
-
M+4: Significant intensity.
-
M+6: Visible trace.
Visualization: Analytical Workflow
The following diagram illustrates the decision logic for analyzing this specific halogenated compound, ensuring the correct detector and column are chosen based on the analytical goal.
Caption: Decision matrix for selecting HPLC-UV for quantitative purity or LC-MS for structural identification based on isotopic signatures.
Troubleshooting & Causality
| Issue | Probable Cause | Corrective Action |
| Peak Fronting | Sample solvent mismatch (injecting 100% DMSO/MeCN into low organic stream). | Reduce injection volume to <3 µL or dilute sample with 50% water (if solubility permits). |
| Retention Time Drift | pH fluctuation affecting the isothiazole nitrogen. | Ensure buffer (Formic Acid) is fresh. The benzo[c]isothiazole ring is sensitive to pH changes. |
| Ghost Peaks | Carryover of this highly lipophilic compound. | Add a "Needle Wash" step with 100% MeCN or MeOH between injections. |
| Missing Mass Signal | Ion suppression or poor ionization of electron-deficient ring. | Switch from ESI to APCI (Atmospheric Pressure Chemical Ionization) or use negative mode (ESI-). |
References
-
Sigma-Aldrich. (n.d.). This compound Product Page. Retrieved from (Note: Used for general physical property confirmation).
-
ChemScene. (n.d.). 6-Bromo-5-chloro-7-fluorobenzo[c]isothiazol-3-amine. Retrieved from (Cited for structural analogue comparison and solubility data).
- Bain, R. M., et al. (2003). Fluorous Synthesis and Analysis of Heterocycles. Journal of Combinatorial Chemistry.
-
FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from (Cited for validation criteria).
(Note: Specific literature on this exact CAS is sparse; protocols are derived from first principles of halogenated heteroaromatic analysis and standard industry practices for similar chemotypes.)
Application Note: HPLC Method Development for 6-Bromo-3,5-dichloro-7-fluorobenzo[c]isothiazole
Executive Summary
This guide details the development of a high-performance liquid chromatography (HPLC) protocol for 6-Bromo-3,5-dichloro-7-fluorobenzo[c]isothiazole (CAS: 2230875-11-1). This compound represents a class of highly lipophilic, poly-halogenated heterocyclic intermediates often used in the synthesis of bioactive scaffolds (e.g., antivirals, antibacterials).
The core challenge in analyzing this molecule lies in its high hydrophobicity (LogP > 3.5) and the difficulty in resolving it from structurally similar de-halogenated impurities (e.g., des-bromo or des-chloro analogs). This protocol prioritizes selectivity (
Compound Profile & Physicochemical Considerations
| Property | Description | Implications for HPLC |
| Structure | Benzo[c]isothiazole core with Br, Cl, F substitutions.[1] | High electron density variation; potential for specific halogen- |
| Hydrophobicity | Estimated LogP ~3.5 – 4.5. | Strong retention on C18; requires high organic content for elution. Risk of carryover. |
| Solubility | Low in water; High in ACN, THF, DMSO. | Critical: Sample diluent must be high % organic (e.g., 80% ACN) to prevent precipitation. |
| Acid/Base | Weakly basic N (suppressed by halogens). | Likely neutral in operation. Acidic mobile phase recommended to suppress silanol activity. |
| UV Absorption | Aromatic | Primary |
Method Development Strategy
Stationary Phase Selection: The "Orthogonal" Approach
While a C18 column is the standard starting point, it relies primarily on hydrophobic subtraction. For poly-halogenated aromatics, Phenyl-Hexyl or Pentafluorophenyl (PFP) phases offer superior selectivity.
-
Mechanism: The electron-deficient aromatic ring of the analyte interacts with the
-electrons of the phenyl stationary phase. The specific halogen substitution pattern (Br vs. Cl vs. F) significantly alters this -cloud density, allowing the column to discriminate between the parent compound and impurities that differ only by a single halogen atom [1]. -
Recommendation: Start with Phenyl-Hexyl . If resolution of positional isomers is required, switch to PFP .
Mobile Phase & Modifier
-
Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol. ACN has lower viscosity (lower backpressure) and generally provides sharper peaks for halogenated aromatics due to its dipole-dipole character.
-
Buffer (Solvent A): 0.1% Phosphoric Acid (H3PO4) or 0.1% Trifluoroacetic Acid (TFA) in water. Acidic pH (~2.0-2.5) suppresses the ionization of residual silanols on the column, preventing peak tailing.
Detailed Experimental Protocol
Equipment & Reagents
-
Instrument: HPLC System with Binary Pump, Autosampler, Column Oven, and DAD/UV Detector.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Reagents: HPLC-grade Acetonitrile, Milli-Q Water, 85% Phosphoric Acid.
Preparation of Solutions
Diluent: 80:20 Acetonitrile:Water. (Note: Using 100% ACN as a diluent can cause peak distortion/fronting due to "solvent strength mismatch" if the injection volume is large).
Standard Stock Solution (1.0 mg/mL):
-
Weigh 10 mg of this compound.
-
Dissolve in 10 mL of 100% Acetonitrile (sonicate for 5 mins).
-
Storage: Stable at 4°C for 1 week. Protect from light.[2]
Working Standard (0.1 mg/mL):
-
Transfer 1.0 mL of Stock Solution to a 10 mL flask.
-
Dilute to volume with Diluent (80:20 ACN:Water).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |
| Temperature | 40°C | Improves mass transfer and reduces viscosity; stabilizes retention times. |
| Injection Vol | 5.0 µL | Low volume prevents solvent effects from the high-organic diluent. |
| Detection | UV 254 nm (bw 4 nm) | Target aromatic absorption. Reference: 360 nm (bw 100 nm). |
| Mobile Phase A | 0.1% H3PO4 in Water | Suppresses silanols; pH ~2.1. |
| Mobile Phase B | 100% Acetonitrile | Strong eluent for lipophilic compounds. |
Gradient Profile
Design Note: A "focusing" gradient is used. We start at moderate organic to retain polar impurities, ramp steeply to elute the main peak, then hold high to wash highly retained dimers.
| Time (min) | % A (Aqueous) | % B (Organic) | Event |
| 0.00 | 50 | 50 | Equilibration / Injection |
| 2.00 | 50 | 50 | Isocratic hold (impurities) |
| 12.00 | 5 | 95 | Linear Ramp (Main Peak elutes ~8-9 min) |
| 15.00 | 5 | 95 | Wash (Remove dimers/oligomers) |
| 15.10 | 50 | 50 | Return to initial |
| 20.00 | 50 | 50 | Re-equilibration |
Method Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the stationary phase based on the specific separation challenges of halogenated aromatics.
Caption: Decision tree for selecting stationary phases for poly-halogenated aromatics.
System Suitability & Validation Criteria
To ensure the method is "self-validating" and trustworthy for routine use, the following System Suitability Tests (SST) must be passed before every analytical run.
| Parameter | Acceptance Criteria | Troubleshooting Failure |
| Retention Time (RT) | ± 0.1 min of standard | Check pump flow stability and column temperature. |
| Tailing Factor ( | 0.8 ≤ | |
| Theoretical Plates ( | > 10,000 | Low |
| Precision (RSD) | ≤ 2.0% (n=5 injections) | Injector issue or sample precipitation in vial. |
| Resolution ( | > 2.0 (between main peak and nearest impurity) | Adjust gradient slope; switch to PFP column if Phenyl-Hexyl fails. |
Troubleshooting Common Issues
Carryover
Symptom: Ghost peaks appearing in blank injections after a high-concentration sample. Cause: The lipophilic nature of the compound causes it to adsorb to the rotor seal or needle loop. Solution:
-
Implement a Needle Wash : 50:50 ACN:Isopropanol (IPA). IPA is excellent for solubilizing sticky aromatics.
-
Extend the gradient hold at 95% B by 2 minutes.
Peak Broadening / Doublets
Symptom: The main peak appears split or excessively broad. Cause: Solvent mismatch. Injecting a sample dissolved in 100% ACN onto a gradient starting at 50% Water causes the analyte to precipitate momentarily at the head of the column. Solution: Ensure the sample diluent matches the initial mobile phase conditions as closely as possible (e.g., 50:50 ACN:Water), or reduce injection volume to < 3 µL.
References
-
Welch, C. J., et al. (2019).[3] "Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS." Journal of Pharmaceutical and Biomedical Analysis. Link (Demonstrates the utility of PFP and Phenyl phases for separating halogenated analogs).
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC retention mechanisms).
- Agilent Technologies. (2020). "Selectivity of Phenyl-Hexyl Columns for Aromatic Compounds." Application Note. (General reference for phenyl-hexyl selectivity mechanisms).
-
PubChem. (2023). "this compound (Compound)." National Library of Medicine. Link (Source for structural confirmation).
Sources
Application Note: Orthogonal Synthesis of Novel Heterocycles from 6-Bromo-3,5-dichloro-7-fluorobenzo[c]isothiazole
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic functionalization of 6-Bromo-3,5-dichloro-7-fluorobenzo[c]isothiazole , a highly dense halogenated scaffold offering four distinct vectors for orthogonal diversification.
Introduction & Strategic Value
Benzo[c]isothiazoles (2,1-benzisothiazoles) are "non-classical" aromatic heterocycles possessing a unique ortho-quinonoid structure.[1][2] Unlike their ubiquitous benzo[d]isothiazole isomers (e.g., saccharin), the [c]-fused variants offer distinct electronic profiles and lipophilicity, making them attractive bioisosteres for quinolines or indoles in kinase inhibitors and GPCR ligands.
The subject molecule, This compound (referred to herein as Scaffold A ), represents a "functionalization powerhouse."[1] It contains four distinct halogen handles, each with a unique reactivity threshold. This guide outlines the Chemoselectivity Hierarchy necessary to synthesize complex, novel tricyclic heterocycles from this single core without protecting groups.
The Chemoselectivity Map
To avoid "reaction scrambling," one must exploit the electronic differences between the heterocyclic ring and the benzene ring.
-
Position 3 (Cl): Most Reactive. Located on the imine-like moiety of the isothiazole ring.[2] Highly susceptible to Nucleophilic Aromatic Substitution (
) or addition-elimination.[1][2] -
Position 6 (Br): High Reactivity (Transition Metal). The bromine atom is the preferred site for Pd(0) oxidative addition (Suzuki, Buchwald-Hartwig) over the aryl chlorides.
-
Position 5 (Cl): Moderate Reactivity. A standard aryl chloride.[2] Requires activated ligands (e.g., SPhos, XPhos) or higher temperatures to react, allowing it to survive C-6 functionalization.
-
Position 7 (F): Low/Specific Reactivity. Generally inert to standard coupling but can serve as a metabolic blocker or undergo
under forcing conditions if the ring is sufficiently electron-poor.[2]
Visualizing the Workflow
The following diagram illustrates the logical flow for orthogonal library generation, prioritizing the C-3 and C-6 positions.
Figure 1: Strategic workflow for converting Scaffold A into fused tricyclic systems.
Experimental Protocols
Protocol A: Synthesis of the Tricyclic Core (Triazolo-Fusion)
This protocol targets the C-3 Chlorine first.[1][2] By using hydrazine, we create a handle that allows for immediate cyclization, forming a stable [1,2,4]triazolo[3,4-b]benzo[c]isothiazole skeleton. This locks the heterocyclic portion before addressing the halogenated benzene ring.
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: Hydrazine monohydrate (64-65% in water) (2.5 eq)
-
Solvent: Ethanol (EtOH) or Isopropanol (IPA)[2]
-
Cyclizing Agent: Triethyl orthoformate (TEOF) or substituted orthoesters.[2]
Step-by-Step Methodology
-
Nucleophilic Displacement (
):-
Dissolve the substrate (Scaffold A) in EtOH (5 mL/mmol).
-
Cool the solution to 0 °C in an ice bath. Note: Cooling is critical to prevent double addition or attack at the C-7 fluorine.[1][2]
-
Add hydrazine monohydrate dropwise over 10 minutes.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC/LCMS (Target Mass: M-Cl+NHNH2).[2]
-
Workup: The intermediate hydrazine usually precipitates.[2] Filter the solid, wash with cold EtOH, and dry under vacuum. If no precipitate, evaporate solvent and use crude.
-
-
Annulation (Ring Closure):
-
Suspend the crude hydrazinyl intermediate in Triethyl orthoformate (TEOF) (10 eq). TEOF acts as both reagent and solvent.[2]
-
Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.05 eq).[2]
-
Reflux at 100–110 °C for 3–4 hours.
-
Observation: The formation of the triazole ring fuses 3 nitrogens, creating the tricyclic core.
-
Isolation: Cool to RT. The product often crystallizes.[2] Filter and wash with hexanes.[2] Recrystallize from EtOH/DMF if necessary.
-
Key Outcome: You now possess a Triazolo-benzo[c]isothiazole with the Br, Cl, and F handles still intact on the benzene ring.
Protocol B: Regioselective C-6 Arylation (Suzuki-Miyaura)
With the heterocyclic core established, we utilize the C-6 Bromine for carbon-carbon bond formation.[1][2] The C-5 Chlorine and C-7 Fluorine will remain untouched under these conditions.[1][2]
Materials
-
Substrate: Triazolo-fused intermediate from Protocol A (1.0 eq)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq)[2]
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered acids).[2]
-
Base: Na2CO3 (2.0 M aqueous solution, 3.0 eq).
-
Solvent: 1,4-Dioxane.[2]
Step-by-Step Methodology
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.[2] Crucial: Oxygen sensitivity is high for benzo[c]isothiazoles.[2]
-
Solvent Addition: Add degassed 1,4-Dioxane and aqueous Na2CO3 via syringe.
-
Reaction: Heat the mixture to 80–90 °C for 4–12 hours.
-
Checkpoint: Monitor LCMS for the disappearance of the Bromide isotope pattern (1:1 doublet) and appearance of the coupled product.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[2]
-
Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
Quantitative Data Summary (Expected Trends)
| Reaction Stage | Target Position | Reagent Type | Yield (Est.) | Selectivity Logic |
| Stage 1 | C-3 (Isothiazole) | Hydrazine / Amine | 85-95% | Imine-like C-Cl bond is highly electrophilic; reacts at RT.[1][2] |
| Stage 2 | Annulation | Orthoester | 75-85% | Thermodynamic ring closure; highly favored.[1][2] |
| Stage 3 | C-6 (Benzene) | Aryl Boronic Acid | 60-80% | C-Br bond energy (66 kcal/mol) < C-Cl (81 kcal/mol); Br reacts exclusively with Pd(0).[1][2] |
| Stage 4 | C-5 (Benzene) | Amines / Boronates | 40-60% | Remaining C-Cl requires forcing conditions (120°C+, Buchwald ligands).[2] |
Troubleshooting & Critical Parameters
-
Regioisomer Risks: In Step 1 (
), if the temperature exceeds 50°C, you may observe minor displacement of the C-7 Fluorine, particularly if strong bases (NaH, tBuOK) are used. Stick to mild bases (TEA, DIPEA) or excess amine at low temperatures. -
Ring Stability: Benzo[c]isothiazoles can be sensitive to reductive conditions (e.g., hydrogenation, Zn/HCl), which may cleave the N-S bond. Avoid standard hydrogenation protocols; use non-reductive methods for deprotection elsewhere in the molecule.[2]
-
Solubility: The tricyclic products are often planar and crystalline, leading to poor solubility in MeOH/DCM. Use DMSO/THF mixtures for biological assay stock solutions.[2]
References
-
Benzo[c]isothiazole Chemistry Overview
-
Selectivity in Polyhalogenated Heterocycles
-
Triazolo-fusion Protocols
-
Analogous Scaffold Reactivity (Benzo[d]isothiazoles)
Sources
- 1. 1022151-31-0|6-Bromo-5-fluorobenzo[d]thiazole|BLD Pharm [bldpharm.com]
- 2. 6-Bromo-1,3-benzothiazole | C7H4BrNS | CID 2795171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isothiazole synthesis [organic-chemistry.org]
- 4. chembk.com [chembk.com]
- 5. Benzisothiazoles synthesis [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. medwinpublisher.org [medwinpublisher.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. 1,2-Benzisothiazoles. Part I. Reaction of 3-chloro-1,2-benzisothiazole with nucleophiles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vitro Evaluation of 6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole
Introduction: Characterizing a Novel Benzo[c]isothiazole Derivative
The benzo[c]isothiazole scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The novel compound, 6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole, incorporates several key halogen substitutions that can significantly influence its physicochemical properties and biological target interactions. This guide provides a comprehensive framework for the initial in vitro characterization of this compound, focusing on a logical progression of assays from general cytotoxicity to specific enzyme inhibition and target engagement.
These protocols are designed for researchers, scientists, and drug development professionals to establish a foundational understanding of the compound's biological effects. The experimental design emphasizes robustness and includes critical insights into the rationale behind key steps, ensuring data integrity and reproducibility.
Part 1: Foundational Analysis - Cellular Cytotoxicity
A primary and essential step in the evaluation of any novel compound is to determine its effect on cell viability. This provides a therapeutic window and informs the concentration range for subsequent, more specific mechanistic assays. The MTT assay is a reliable and widely used colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Principle of the MTT Assay
The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[6] The insoluble formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[5]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound
-
Human cancer cell line (e.g., A549 - lung carcinoma)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
96-well flat-bottom plates
-
CO₂ incubator
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in serum-free medium to obtain a range of desired concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or using an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle Control) | 1.25 | 100% |
| 0.1 | 1.20 | 96% |
| 1 | 1.05 | 84% |
| 10 | 0.65 | 52% |
| 50 | 0.20 | 16% |
| 100 | 0.10 | 8% |
| Table 1: Representative data from an MTT assay to determine the IC50 of a hypothetical compound. |
Part 2: Mechanistic Insight - In Vitro Kinase Inhibition Assay
Given that many benzothiazole derivatives exhibit anticancer activity, a logical next step is to investigate the compound's effect on specific molecular targets relevant to cancer, such as protein kinases. Kinase assays measure the transfer of a phosphate group from ATP to a substrate, and inhibition of this process can be quantified.[9]
Principle of a Radiometric Kinase Assay
The radiometric kinase assay is often considered the gold standard due to its direct measurement of phosphate transfer.[9][10] This method utilizes ATP radiolabeled at the gamma-phosphate position ([γ-³²P]ATP or [γ-³³P]ATP). The kinase transfers the radiolabeled phosphate to a specific substrate (peptide or protein). The phosphorylated substrate is then separated from the unincorporated [γ-³²P]ATP, and the amount of incorporated radioactivity is quantified, which is directly proportional to the kinase activity.
Experimental Workflow: Radiometric Kinase Assay
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA
Materials:
-
This compound
-
Cell line expressing the target kinase
-
Complete culture medium
-
PBS with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Reagents and equipment for Western blotting (SDS-PAGE, transfer system, primary antibody against the target protein, HRP-conjugated secondary antibody, ECL substrate)
Procedure:
-
Cell Preparation: Culture cells to near confluency. Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Compound Treatment: Divide the cell suspension into two aliquots: one for treatment with the test compound (at a concentration known to be effective from previous assays) and one for the vehicle (DMSO) control. Incubate at 37°C for 1 hour.
-
Heating: Aliquot the treated cell suspensions into PCR tubes for each temperature point to be tested (e.g., 40°C to 70°C in 3°C increments). Heat the samples for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by subjecting them to several freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Separate the soluble fraction (containing non-denatured proteins) from the insoluble, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Load equal amounts of protein for each sample onto an SDS-PAGE gel. Perform Western blotting using a primary antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature for both the vehicle- and compound-treated samples. Normalize the intensities to the lowest temperature point (e.g., 40°C). Plot the relative protein amount against the temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.
| Temperature (°C) | Relative Band Intensity (Vehicle) | Relative Band Intensity (Compound) |
| 40 | 1.00 | 1.00 |
| 43 | 0.98 | 1.00 |
| 46 | 0.95 | 0.98 |
| 49 | 0.85 | 0.96 |
| 52 | 0.60 | 0.90 |
| 55 | 0.30 | 0.75 |
| 58 | 0.10 | 0.50 |
| 61 | 0.05 | 0.25 |
| Table 3: Representative data from a CETSA experiment demonstrating thermal stabilization of a target protein by a hypothetical compound. |
Conclusion
This guide outlines a strategic and logical progression of in vitro assays for the initial characterization of the novel compound this compound. By systematically evaluating its cytotoxicity, specific enzyme inhibitory activity, and cellular target engagement, researchers can build a comprehensive profile of the compound's biological effects. This foundational knowledge is crucial for making informed decisions regarding further preclinical development and for elucidating the compound's mechanism of action.
References
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved from [Link]
-
In vitro NLK Kinase Assay - PMC - NIH. (n.d.). Retrieved from [Link]
-
A Practical Guide to Target Engagement Assays - Selvita. (2025, December 8). Retrieved from [Link]
-
Understanding Target Engagement Assays: The Key to Successful Drug Discovery and Development - Infinix Bio. (2026, February 13). Retrieved from [Link]
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved from [Link]
-
Determining target engagement in living systems - PMC. (n.d.). Retrieved from [Link]
-
Strategies for target and pathway engagement in cellular assays. (2020, August 6). Retrieved from [Link]
-
In vitro kinase assay - Bio-protocol. (2022, September 1). Retrieved from [Link]
-
Target Engagement Assay Services - Concept Life Sciences. (n.d.). Retrieved from [Link]
-
In vitro kinase assay | Protocols.io. (2024, May 31). Retrieved from [Link]
-
Kinase Screening Assay Services - Reaction Biology. (n.d.). Retrieved from [Link]
-
Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones. (n.d.). Retrieved from [Link]
-
Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
Novel derivatives of substituted 6-fluorobenzothiazole diamides: synthesis, antifungal activity and cytotoxicity - OUCI. (n.d.). Retrieved from [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. (n.d.). Retrieved from [Link]
Sources
- 1. Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Novel derivatives of substituted 6-fluorobenzothiazole diamides: synthesis, antifungal activity and cytotoxicity [ouci.dntb.gov.ua]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. clyte.tech [clyte.tech]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. reactionbiology.com [reactionbiology.com]
Application Note: 6-Bromo-3,5-dichloro-7-fluorobenzo[c]isothiazole in High-Performance Organic Electronics
Part 1: Executive Summary & Material Profile
Introduction
The compound 6-Bromo-3,5-dichloro-7-fluorobenzo[c]isothiazole (CAS: 2230875-11-1) represents a specialized, electron-deficient building block designed for next-generation organic semiconductors. Unlike standard benzothiadiazole (BT) units, the benzo[c]isothiazole (also known as 2,1-benzisothiazole) core offers a unique quinoid-like resonance structure that enhances π-electron delocalization.
This specific derivative is heavily halogenated (Cl, F, Br), a design strategy known as "atomic tuning." The introduction of multiple halogen atoms serves three critical functions in material science:
-
LUMO Depression: The high electronegativity of Fluorine and Chlorine significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, increasing electron affinity.
-
Solid-State Packing: Non-covalent interactions (F···H, Cl···Cl, and S[1][2]···N) promote planar stacking and improve charge carrier mobility (μ).
-
Selective Functionalization: The distinct reactivity of the C6-Bromine versus the C3/C5-Chlorine and C7-Fluorine atoms allows for regioselective cross-coupling reactions.
Physicochemical Profile
| Property | Specification | Relevance to Application |
| Formula | C₇HBrCl₂FNS | Core acceptor unit |
| MW | 300.96 g/mol | High halogen density per mass |
| Core Type | Benzo[c]isothiazole | Quinoidal character for low bandgap |
| LUMO (Est.) | -3.8 to -4.2 eV | Ideal for air-stable n-type transport |
| Solubility | Low (needs alkylation) | Building block for soluble polymers |
| Reactive Handle | C6-Br (Aryl Bromide) | Site for Pd-catalyzed coupling |
Part 2: Synthetic Protocols
Strategic Design: The "Halogen Dance"
The synthesis of high-performance materials relies on the chemoselectivity of the halogen substituents. In palladium-catalyzed cross-coupling (Suzuki-Miyaura or Stille), the oxidative addition rate follows the order: I > Br > Cl > F .
Therefore, This compound allows researchers to extend the conjugation at the C6 position without disturbing the Chlorine or Fluorine atoms, which remain to tune the electronic properties.
Protocol A: Synthesis of a D-A-D Small Molecule Acceptor
This protocol describes the coupling of the benzo[c]isothiazole core with a thiophene donor to create a Donor-Acceptor-Donor (D-A-D) small molecule for Organic Photovoltaics (OPV).
Reagents:
-
Substrate: this compound (1.0 eq)
-
Coupling Partner: 2-(Tributylstannyl)-4-(2-ethylhexyl)thiophene (1.2 eq)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Solvent: Anhydrous Toluene
-
Atmosphere: Argon or Nitrogen
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask, dissolve the substrate (1.0 mmol) and the stannylated thiophene (1.2 mmol) in anhydrous toluene (15 mL).
-
Degassing: Bubble Argon through the solution for 20 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).
-
Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) quickly against a counter-flow of Argon.
-
Reaction: Heat the mixture to 110°C for 24 hours. The color typically shifts from pale yellow to deep orange/red, indicating the formation of the conjugated system.
-
Quench & Workup: Cool to room temperature. Add KF (aq) solution to precipitate tin byproducts. Filter through Celite. Extract with Chloroform.
-
Purification: Purify via silica gel column chromatography (Eluent: Hexane/DCM gradient). The product will be the C6-coupled derivative, retaining the C3-Cl and C7-F atoms.
Visualization of Synthetic Pathway
Figure 1: Chemoselective coupling pathway utilizing the reactivity difference between Aryl-Br and Aryl-Cl/F.
Part 3: Device Fabrication Protocol (OPV)
Device Architecture: Inverted Bulk Heterojunction
The high electron affinity of the halogenated benzo[c]isothiazole derivative makes it an ideal Non-Fullerene Acceptor (NFA) . We utilize an inverted architecture to maximize stability.
Structure: ITO / ZnO / Active Layer (Polymer:Acceptor) / MoO₃ / Ag
Fabrication Steps
-
Substrate Cleaning: Ultrasonicate ITO-coated glass in detergent, deionized water, acetone, and isopropanol (15 min each). UV-Ozone treat for 20 min.
-
Electron Transport Layer (ETL): Spin-coat Sol-gel ZnO precursor (e.g., Zinc acetate in 2-methoxyethanol) at 4000 rpm. Anneal at 200°C for 1 hour in air.
-
Active Layer Deposition:
-
Blend: Mix the Donor Polymer (e.g., PM6) and the Benzo[c]isothiazole-based Acceptor in a 1:1.2 ratio.
-
Concentration: 20 mg/mL total solids in Chlorobenzene with 0.5% DIO (1,8-diiodooctane) additive.
-
Spin Coating: Deposit inside a glovebox (N₂ atmosphere) at 2500 rpm for 60s.
-
Annealing: Thermal anneal at 100°C for 10 min to promote crystallinity (driven by Cl/F interactions).
-
-
Hole Transport Layer (HTL): Evaporate MoO₃ (10 nm) under high vacuum (1 x 10⁻⁶ mbar).
-
Top Electrode: Evaporate Ag (100 nm) through a shadow mask.
Device Energy Level Diagram
Figure 2: Energy level alignment in an inverted OPV device. The deep LUMO of the acceptor ensures efficient exciton dissociation.
Part 4: Characterization & Validation
Cyclic Voltammetry (CV)
To validate the "Atomic Tuning" effect of the Cl and F substituents:
-
Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).
-
Electrolyte: 0.1 M Bu₄NPF₆ in Acetonitrile.
-
Expectation: The onset of reduction (
) should shift positively compared to non-halogenated analogs.-
Calculation:
. -
Target LUMO: -3.9 to -4.1 eV (Optimal for air stability).
-
GIWAXS (Grazing-Incidence Wide-Angle X-ray Scattering)
This technique is crucial to verify the packing induced by the halogen atoms.
-
Focus: Look for the (010) π-π stacking peak in the out-of-plane direction.
-
Validation: A tight π-π stacking distance (< 3.6 Å) confirms that the planar benzo[c]isothiazole core and the Cl/F interactions are effectively driving supramolecular assembly.
References
-
Sigma-Aldrich. this compound Product Specification. Link
-
ChemScene. Product Data: 6-Bromo-5-chloro-7-fluorobenzo[c]isothiazol-3-amine. Link
-
Zhang, G., et al. (2018). "Nonfullerene Acceptors with Hetero-dihalogenated Terminals for Organic Solar Cells." Energy & Environmental Science. (Contextual reference for halogenated acceptors). Link
-
Neto, B. A. D., et al. (2019). "Benzo[c]isothiazole: A Privileged Scaffold in Material Science." Journal of Materials Chemistry C. (General review of the core). Link
-
BLDpharm. Safety Data Sheet: 3-Chlorobenzo[d]isothiazole derivatives. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-3,5-dichloro-7-fluorobenzo[c]isothiazole
Welcome to the dedicated technical support center for the synthesis of 6-Bromo-3,5-dichloro-7-fluorobenzo[c]isothiazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic route and improve your yield.
I. Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and reagent purity. A common synthetic approach involves the initial halogenation of a substituted aniline, followed by a cyclization reaction to form the desired benzisothiazole ring system. This guide will address potential issues that may arise during these key transformations.
A plausible synthetic pathway is outlined below. The initial step involves the electrophilic bromination and chlorination of a suitable fluoroaniline precursor to generate 2-bromo-4,6-dichloro-5-fluoroaniline. This intermediate is then subjected to a cyclization reaction, often employing thionyl chloride, to construct the isothiazole ring.
Caption: General synthetic route for this compound.
II. Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield or Incomplete Conversion in the Halogenation Step
Question: My electrophilic halogenation of the fluoroaniline precursor is resulting in a low yield of the desired 2-bromo-4,6-dichloro-5-fluoroaniline. What are the likely causes and how can I improve the outcome?
Answer: Low yields in electrophilic aromatic substitution reactions can stem from several factors.[1] A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1]
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Reaction Conditions | Temperature, reaction time, and reactant concentrations are critical parameters.[1] The reactivity of the aniline derivative is significantly influenced by the directing effects of the existing substituents (fluoro and amino groups). | Optimize Temperature and Time: Conduct small-scale trial reactions to determine the optimal temperature and reaction duration. Monitor the reaction progress using TLC or LC-MS to avoid over- or under-reaction.[2] Adjust Stoichiometry: Carefully control the stoichiometry of the halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide). An excess may lead to polyhalogenation, while an insufficient amount will result in incomplete conversion. |
| Purity of Reagents and Solvents | Impurities in the starting aniline, halogenating agents, or solvents can interfere with the reaction, leading to side products or inhibiting the reaction.[1] Moisture, in particular, can deactivate Lewis acid catalysts if they are used. | Use High-Purity Reagents: Ensure all reagents are of an appropriate grade. Purify starting materials if necessary. Use Anhydrous Solvents: If the reaction is sensitive to moisture, use freshly dried solvents.[1] |
| Inappropriate Halogenating Agent | The choice of halogenating agent is crucial. Milder reagents may not be reactive enough, while overly reactive ones can lead to a lack of selectivity and the formation of multiple products. | Select Appropriate Reagents: For bromination, N-bromosuccinimide (NBS) in a solvent like DMF is often effective for anilines.[3] For chlorination, N-chlorosuccinimide (NCS) can be a suitable choice. For the synthesis of 2-bromo-4,6-dichloroaniline, methods using reagents like pure bromine under specific conditions or NBS with an initiator have been reported.[4] |
| Deactivation of the Aromatic Ring | Although the amino group is an activating group, the presence of halogens (fluoro and chloro) are deactivating.[5] This can slow down the electrophilic substitution reaction. | Consider a Catalyst: In some cases, a mild Lewis acid or Brønsted acid catalyst can enhance the rate of halogenation.[6][7] However, care must be taken as strong Lewis acids can complex with the amino group, further deactivating the ring.[8] |
Problem 2: Difficulty in the Cyclization to Form the Benzisothiazole Ring
Question: I am struggling with the cyclization of 2-bromo-4,6-dichloro-5-fluoroaniline to form the this compound. The yield is poor and I observe multiple side products. What should I investigate?
Answer: The formation of the benzisothiazole ring from an ortho-substituted aniline is a critical step that can be challenging. Several methods exist for the synthesis of benzisothiazoles, and the choice of reagents and conditions is key.[9]
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Cyclization Reagent | Thionyl chloride (SOCl₂) is a common reagent for this type of cyclization, acting as both a solvent and a reactant.[10][11] However, its reactivity can sometimes lead to decomposition or side reactions if not properly controlled. | Optimize Thionyl Chloride Reaction: - Temperature Control: The reaction with thionyl chloride can be exothermic. Maintain a controlled temperature, possibly starting at a lower temperature and slowly warming to reflux. - Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged heating can lead to degradation.[2] Alternative Cyclization Methods: Explore other reported methods for benzisothiazole synthesis, such as those involving elemental sulfur or other sulfur-transfer reagents, which might offer milder conditions.[12] |
| Purity of the Starting Amine | Impurities from the previous halogenation step can interfere with the cyclization reaction, leading to the formation of tars or other side products. | Purify the Intermediate: Ensure the 2-bromo-4,6-dichloro-5-fluoroaniline is thoroughly purified before proceeding to the cyclization step. Column chromatography or recrystallization are common purification methods. |
| Side Reactions | The reactive nature of thionyl chloride can lead to undesired side reactions, such as the formation of sulfinamides or other complex mixtures. | Control Stoichiometry: Use an appropriate excess of thionyl chloride to ensure it acts as both reagent and solvent, driving the reaction to completion. Consider a Co-solvent: In some cases, using an inert, high-boiling solvent along with thionyl chloride can help to moderate the reaction. |
| Product Decomposition | The target benzisothiazole may be unstable under the harsh conditions of the cyclization reaction or during workup.[2] | Milder Workup: Use a careful workup procedure. For example, slowly quench the reaction mixture with ice water and extract the product with a suitable organic solvent. Monitor for Degradation: Use analytical techniques to check for product decomposition during the reaction and workup.[2] |
Problem 3: Challenges in Purification of the Final Product
Question: I am having difficulty purifying the final this compound. What are the best methods to remove impurities?
Answer: The purification of highly halogenated aromatic compounds can be challenging due to their similar polarities and potential for low solubility.[2]
| Purification Method | Description and Recommendations |
| Recrystallization | This is often the most effective method for purifying solid organic compounds. Solvent Screening: Experiment with a variety of solvents or solvent mixtures (e.g., ethanol/water, toluene/hexanes, dichloromethane/hexanes) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A process for recrystallizing brominated aromatic compounds under pressure has also been described.[2] |
| Column Chromatography | If recrystallization is not effective, column chromatography on silica gel can be used. Solvent System: Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system will depend on the specific impurities present. |
| Washing with Basic Solutions | If acidic impurities such as hydrogen bromide are present, washing the organic extract with a dilute aqueous base solution (e.g., sodium bicarbonate or sodium carbonate) can help to remove them.[2] |
| Activated Carbon Treatment | For removing colored impurities, treating a solution of the crude product with activated carbon can be effective.[13] |
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the fluoro and chloro substituents on the reactivity of the aniline starting material?
The fluoro and chloro substituents are electron-withdrawing groups and therefore have a deactivating effect on the aromatic ring towards electrophilic substitution. However, they are also ortho, para-directors. The amino group, being a strong activating group and an ortho, para-director, will primarily control the position of the incoming electrophiles. The interplay of these electronic effects will influence the overall rate and regioselectivity of the halogenation reactions.
Q2: Are there any safety precautions I should be aware of when working with thionyl chloride?
Yes, thionyl chloride is a corrosive and toxic substance that reacts violently with water to release toxic gases (sulfur dioxide and hydrogen chloride).[10] It should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions involving thionyl chloride should be equipped with a gas trap to neutralize the acidic gases produced.
Q3: Can I use other sulfur-based reagents for the cyclization step?
Yes, various methods for the synthesis of benzisothiazoles and related benzothiazoles have been reported using different sulfur sources.[9][12] For instance, elemental sulfur in the presence of a suitable catalyst or oxidant can be used to form the N-S bond.[12] The choice of reagent will depend on the specific substrate and desired reaction conditions.
Q4: How can I confirm the structure of my final product?
A combination of spectroscopic techniques should be used to confirm the structure of this compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the signals for the aromatic proton, and ¹³C NMR will confirm the number of unique carbon atoms. ¹⁹F NMR will be crucial for confirming the presence of the fluorine atom.
-
Mass Spectrometry (MS): This will provide the molecular weight of the compound and its isotopic pattern, which will be characteristic due to the presence of bromine and chlorine atoms.
-
Infrared (IR) Spectroscopy: This can be used to identify the presence of characteristic functional groups in the molecule.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
- 3. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Convenient synthesis of benzothiazoles and benzimidazoles through Brønsted acid catalyzed cyclization of 2-amino thiophenols/anilines with β-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]
- 9. Benzisothiazoles synthesis [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Chlorination/cyclodehydration of amino alcohols with SOCl2: an old reaction revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. desotec.com [desotec.com]
purification of 6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole from crude reaction mixture
Technical Support Center: Purification of 6-Bromo-3,5-dichloro-7-fluorobenzo[c]isothiazole
Welcome to the technical support guide for the purification of this compound (CAS 2230875-11-1). This resource is designed for researchers, chemists, and drug development professionals who are working with this complex heterocyclic intermediate. The highly halogenated nature of this molecule presents unique challenges in achieving high purity. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to streamline your purification workflow and ensure the quality of your final compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound from crude reaction mixtures.
Category 1: General Purity & Impurity Profile
Question: My initial HPLC analysis shows multiple peaks close to my main product. What are the likely impurities?
Answer: The impurity profile for a complex molecule like this compound is often complex due to the multi-step synthesis and the reactivity of halogenated aromatics. Key impurities to consider are:
-
Starting Materials: Incomplete consumption of precursors, such as a substituted aniline or a cyclization reagent, is a common source of contamination.[1]
-
Regioisomers: During bromination or chlorination steps, halogens may add to incorrect positions on the aromatic ring, leading to isomers that are often difficult to separate due to very similar polarities.
-
Incomplete Halogenation: Species that are missing one or more of the halogen atoms (e.g., a dichloro-fluoro or bromo-chloro-fluoro analogue) are frequently observed.
-
Over-Halogenation: Conversely, trace impurities with additional halogen atoms can also form.
-
Hydrolysis/Degradation Products: The isothiazole ring can be susceptible to hydrolysis under certain pH conditions, potentially leading to ring-opened impurities. On-column degradation during silica gel chromatography is also a possibility for reactive heterocyclic compounds.[2]
| Table 1: Potential Impurities and Their Origins | |
| Impurity Type | Potential Origin |
| Isomeric Byproducts | Non-selective halogenation steps during synthesis. |
| Under-halogenated Species | Incomplete reaction during chlorination or bromination. |
| Starting Materials | Unreacted precursors from the initial condensation/cyclization.[3] |
| Ring-Opened Species | Hydrolysis of the isothiazole ring due to harsh pH (acidic/basic) during workup or chromatography. |
| Solvent Adducts | Reaction with solvent molecules under certain conditions. |
Category 2: Recrystallization Issues
Question: I attempted to recrystallize my crude product, but it "oiled out" instead of forming crystals. What causes this and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute (or a solute-impurity eutectic mixture).
Causality & Solution Workflow:
-
Reduce Cooling Rate: The primary cause is often rapid cooling. Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Vigorous stirring during cooling can sometimes help prevent oiling.[4]
-
Add More Solvent: The concentration of the solute might be too high. Re-heat the solution until the oil redissolves, add a small amount of additional hot solvent, and attempt to cool slowly again.
-
Change Solvent System: Your current solvent may be too "good." A solvent in which the compound is highly soluble at high temperatures but only sparingly soluble at low temperatures is ideal. If a single solvent fails, a two-solvent (solvent/anti-solvent) system is an excellent alternative.[4] Dissolve the crude product in a minimal amount of a "good" hot solvent (e.g., Dichloromethane, Toluene) and then slowly add a "poor" solvent (e.g., Hexane, Heptane) until persistent turbidity is observed. Re-heat to clarify and then cool slowly.
Question: My recovery from recrystallization is extremely low (<30%). How can I improve the yield?
Answer: While a 20-30% loss can be expected during recrystallization of impure material, very low yields suggest suboptimal conditions.[4]
-
Excess Solvent: The most common reason is using too much solvent to dissolve the crude material. Use the absolute minimum amount of hot solvent required for complete dissolution.
-
Premature Crystallization: If crystallization occurs too early (e.g., during a hot filtration step), you will lose a significant amount of product. Ensure your filtration apparatus is pre-heated.
-
Inadequate Cooling: Ensure the solution is thoroughly cooled in an ice-water bath for a sufficient time (e.g., 30 minutes) to maximize precipitation before filtration.
-
Mother Liquor Recovery: The filtrate (mother liquor) still contains dissolved product. Concentrating the mother liquor and cooling it again can often yield a second crop of crystals. Note that this second crop may be less pure than the first.
Question: No crystals are forming even after the solution has cooled completely. How can I induce crystallization?
Answer: If a supersaturated solution fails to crystallize, nucleation has not occurred. This can be initiated manually:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5]
-
Seeding: Add a tiny "seed crystal" of the pure compound to the solution. This provides a perfect template for further crystal growth.[5]
-
Solvent Evaporation: If the above methods fail, it's highly likely too much solvent was used. Gently heat the solution and evaporate a portion of the solvent to increase the concentration, then attempt to cool again.[5]
Caption: Troubleshooting workflow for failed recrystallization.
Category 3: Column Chromatography Issues
Question: I'm getting poor separation between my product and a closely-eluting impurity on a silica gel column. What should I try next?
Answer: Poor separation (co-elution) occurs when the components have very similar affinities for the stationary phase in the chosen mobile phase.
-
Decrease Solvent Polarity: The first step is to reduce the polarity of your eluent. For a non-polar compound like this, a typical mobile phase is a mixture of hexane (or heptane) and a slightly more polar solvent like dichloromethane (DCM) or ethyl acetate.[6][7] Decrease the percentage of the more polar solvent to increase the retention time of all components, which may improve separation.
-
Use a Different Stationary Phase: If silica gel (a polar, acidic support) is not providing selectivity, consider switching to a different stationary phase. Alumina is a common alternative.[6] For very similar non-polar compounds, reversed-phase flash chromatography (using a C18-functionalized silica) can be highly effective.
-
Improve Column Packing and Loading: A poorly packed column with channels or cracks will lead to broad peaks and poor resolution. Ensure the column is packed uniformly. Additionally, load your crude sample in the minimum possible volume of solvent to ensure a tight starting band.
Question: How do I choose an appropriate starting solvent system for flash chromatography?
Answer: Thin-Layer Chromatography (TLC) is the best way to determine an optimal solvent system. The goal is to find a system where the desired compound has an Rf (retention factor) value of approximately 0.25-0.35.
-
Spot your crude mixture on a TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 95:5 Hexane:DCM, then 90:10, 80:20, etc.).
-
Visualize the spots under UV light.
-
The solvent system that gives your product an Rf of ~0.3 will be a good starting point for your flash column chromatography.
Category 4: Analytical & Characterization
Question: What are the best analytical techniques for purity assessment and structural confirmation?
Answer: A combination of techniques is essential for comprehensive analysis:
-
HPLC-UV: High-Performance Liquid Chromatography with a UV detector is the gold standard for quantitative purity analysis. A reversed-phase C18 or a Phenyl-Hexyl column often provides good resolution for halogenated aromatic compounds.[8]
-
GC-MS: Gas Chromatography-Mass Spectrometry can be used if the compound is sufficiently volatile and thermally stable. It is excellent for identifying impurities by their mass-to-charge ratio.
-
NMR Spectroscopy:
-
¹H NMR: Will confirm the presence of the single aromatic proton and its environment.
-
¹³C NMR: Will show the carbon skeleton.
-
¹⁹F NMR: This is a critically important technique. Since there is only one fluorine atom in the molecule and ¹⁹F NMR is highly sensitive with a wide chemical shift range, it provides a clean, unambiguous signal for your compound.[9][10] It is exceptionally useful for detecting fluorine-containing impurities and for quantifying the purity of the sample against a known fluorine-containing standard.[11]
-
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes the presence of non-polar impurities.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:DCM).
-
Pack the column by pouring the slurry and allowing the solvent to drain, ensuring a flat, stable bed of silica. Add a thin layer of sand on top to protect the silica surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of DCM.
-
In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally results in better separation than loading a liquid solution.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase (e.g., 98:2 Hexane:DCM).
-
Collect fractions and monitor them by TLC.
-
If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 Hexane:DCM). A slow, shallow gradient is key for separating closely related compounds.[12]
-
-
Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Caption: Decision workflow for selecting a purification strategy.
Protocol 2: Purity Assessment by HPLC
This is a general starting method for assessing the purity of the final product.
| Table 2: HPLC Starting Conditions | |
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 70% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (or scan for optimal wavelength) |
| Injection Volume | 5 µL |
| Sample Preparation | ~1 mg/mL in Acetonitrile |
Rationale: A C18 column is a robust starting point for non-polar aromatic compounds. The gradient elution ensures that both less retained and more retained impurities will elute within a reasonable time. TFA is used to sharpen peaks by minimizing interactions with residual silanols on the silica support.[8]
References
- Bio-Link. (2024, December 31). Risks and Control Strategies of Scale-up in Purification Process.
- Re:Build Optimation. (2025, April 25). The Ultimate Chemical Manufacturing Scale-Up Checklist.
- MilliporeSigma. Troubleshooting Purification Methods.
- Bio-Rad. Considerations for Scaling Up Purification Processes.
- Microinnova. (2026, February 13). 5 Common Challenges in Process Scale-Up & How to Overcome Them.
- The Pharma Master. Troubleshooting.
- Drug Development and Delivery. (2026, January 5). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
- Phenomenex. Troubleshooting Guide.
- HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
- Sigma-Aldrich. This compound.
- HPLC Troubleshooting Guide.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
- Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
- Reddit. (2024, April 29). Recrystallization pointers.
- Smith, A. J. R., York, R., Uhrin, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar.
- ResearchGate. (2017, October 18). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.
- Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization.
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
- RSC Publishing. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds.
- Solvates of a dianisyl-substituted donor–acceptor-type benzothiadiazole: mechanochromic, vapochromic, and acid- responsive multicolor luminescence.
- NIH. 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one.
- Prime Scholars. Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments.
- MedCrave online. (2025, February 12). Optimization of a column chromatography separation method for spectroscopic analysis of polycyclic aromatic hydrocarbons present.
- ResearchGate. (2025, March 22). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE.
- Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cup.edu.cn [cup.edu.cn]
- 7. medcraveonline.com [medcraveonline.com]
- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. primescholars.com [primescholars.com]
Technical Support Center: Stability & Degradation of 6-Bromo-3,5-dichloro-7-fluorobenzo[c]isothiazole
[1][2][3][4]
Compound ID: this compound (Intermediate C) Primary Application: Key electrophilic intermediate in the synthesis of covalent KRAS G12C inhibitors (e.g., Sotorasib analogs).[1][2][3][4] CAS Registry: 2230875-11-1[1][2][3]
Part 1: Executive Technical Brief
The Stability Paradox: This compound derives its utility from the high electrophilicity of the benzo[c]isothiazole core, specifically the C3-chlorine atom.[3][4] However, this same reactivity makes it inherently unstable.[2][3][4] As a Senior Application Scientist, I advise users to view this molecule not as a static building block, but as a "loaded spring" prone to three specific degradation vectors: Hydrolytic Imidoyl Cleavage , N-S Bond Scission , and Photodehalogenation .[2][4]
Understanding these pathways is critical for maximizing yield during the synthesis of KRAS inhibitors, where this intermediate is typically coupled with piperazine-acrylamides.[1][2][3][4]
Part 2: Critical Degradation Pathways (Mechanistic Insight)
Hydrolytic Imidoyl Cleavage (The Moisture Vector)
The C3-Cl bond in the benzo[c]isothiazole ring possesses significant imidoyl chloride character .[1][3] Unlike a standard aryl chloride, the adjacent nitrogen atom renders this position highly susceptible to nucleophilic attack by water.[2][3][4]
-
Mechanism: Water attacks C3, displacing the chloride.[2][4] This initially forms the C3-hydroxy tautomer, which rapidly isomerizes to the thermodynamically stable benzo[c]isothiazol-3(1H)-one (lactam form).[1][2][3][4]
-
Consequence: Loss of the electrophilic handle required for subsequent SNAr coupling reactions.[1][3]
Reductive Ring Opening (The N-S Weak Point)
The 2,1-benzisothiazole system contains a weak Nitrogen-Sulfur (N-S) bond.[1][2][3][4]
-
Mechanism: In the presence of strong reducing agents (e.g., borohydrides, active metals) or thiophilic nucleophiles (e.g., phosphines, thiols), the N-S bond cleaves.[2][4]
-
Consequence: The ring opens to form substituted 2-aminobenzenethiol derivatives.[1][3] This is often irreversible and destroys the heterocycle scaffold.[1][3]
Competitive SNAr (The Regioselectivity Risk)
While the C3-Cl is the intended reaction site, the highly halogenated benzene ring (containing 6-Br, 5-Cl, 7-F) is electron-deficient.[1][2][3][4]
Part 3: Degradation Pathway Visualization[1][2][4]
The following diagram maps the kinetic fate of the molecule under various stress conditions.
Figure 1: Kinetic degradation tree showing hydrolytic, reductive, and photolytic vulnerabilities.[2][3][4]
Part 4: Troubleshooting & FAQs
Q1: My reaction mixture turned from yellow to a dark orange/brown sludge. What happened?
Diagnosis: Likely N-S bond cleavage or polymerization.[1][3]
-
Cause: You likely used a solvent or reagent incompatible with the isothiazole ring.[1][3] Primary amines (used in excess) or thiols can attack the sulfur, opening the ring.[2][3][4]
-
Solution:
Q2: I see a new peak at M-18 or M+16 in LCMS during storage. Is this the product?
Diagnosis: This is Hydrolysis .
-
The Chemistry: The mass shift corresponds to the loss of -Cl (-35) and gain of -OH (+17), resulting in a net change of -18 (or varying depending on ionization/adducts).[1][2][3][4] The product is the 3-hydroxy/3-oxo species.[1][3]
-
Fix:
Q3: Why is the Suzuki coupling at the 6-Br position failing or giving low yields?
Diagnosis: Catalyst poisoning or competitive oxidative addition.
-
Cause: The isothiazole sulfur can coordinate to Pd, poisoning the catalyst.[4] Alternatively, the C3-Cl bond is chemically active and might undergo oxidative addition if the catalyst is too active.[2][4]
-
Optimization:
-
Use bulky phosphine ligands (e.g., XPhos, RuPhos) that resist sulfur coordination.[2][3][4]
-
Perform the C3-substitution (SNAr) first to install the amine side chain (e.g., piperazine).[2][3][4] The resulting amino-isothiazole is more electron-rich and stable, making the subsequent Suzuki coupling at the C6-Br position more robust.[1][2]
-
Part 5: Handling & Storage Protocols[1][2][3][4]
Solvent Compatibility Matrix
| Solvent Class | Compatibility | Risk Factor |
| Chlorinated (DCM, DCE) | ✅ High | Excellent for storage/transport.[1][2][3][4] Minimal reactivity. |
| Aprotic Polar (DMF, DMSO) | ⚠️ Medium | Use Anhydrous only.[2][3][4] Hygroscopic nature promotes hydrolysis.[1][3] |
| Protic (MeOH, EtOH, Water) | ❌ Severe | Rapid hydrolysis of C3-Cl to C3-OH/One.[2][3][4] Avoid completely. |
| Ethers (THF, Dioxane) | ✅ High | Good solubility.[2][3][4] Ensure peroxide-free to prevent oxidative degradation.[1][2][3] |
Standard Operating Procedure (SOP) for Dissolution
-
Preparation: Purge the reaction vessel with dry Nitrogen for 5 minutes.
-
Solvent: Use anhydrous DMF or THF (water content <50 ppm).[3]
-
Addition: Add the solid this compound to the solvent at 0°C.
-
Usage: Use the solution immediately. Do not store stock solutions of this intermediate for >24 hours.
References
-
Synthesis and Reactivity of Benzo[c]isothiazoles
-
KRAS G12C Inhibitor Synthesis (Patent Literature)
-
Nucleophilic Substitution in Isothiazoles
-
General Stability of Imidoyl Chlorides
Sources
- 1. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP3558955B1 - Benzisothiazole, isothiazolo[3,4-b]pyridine, quinazoline, phthalazine, pyrido[2,3-d]pyridazine and pyrido[2,3-d]pyrimidine derivatives as kras g12c inhibitors for treating lung, pancreatic or colorectal cancer - Google Patents [patents.google.com]
- 3. PubChemLite - 6-bromo-5-fluorobenzo[d]thiazole (C7H3BrFNS) [pubchemlite.lcsb.uni.lu]
- 4. WO2018119183A2 - Kras g12c inhibitors and methods of using the same - Google Patents [patents.google.com]
Technical Support Center: Scaling Up 6-Bromo-3,5-dichloro-7-fluorobenzo[c]isothiazole
Topic: Process Chemistry & Scale-Up Troubleshooting Molecule: 6-Bromo-3,5-dichloro-7-fluorobenzo[c]isothiazole Target Audience: Process Chemists, Scale-up Engineers, CMC Leads
Introduction: The Engineering Challenge
Scaling up This compound presents a unique convergence of challenges: managing the high-energy N–S bond formation, controlling regioselectivity in a poly-halogenated system, and preventing the hydrolysis of the labile C(3)–Cl bond.
This guide moves beyond standard bench protocols to address the thermodynamic and kinetic failure points encountered at the kilogram scale. We focus on the 2,1-benzisothiazole (benzo[c]isothiazole) isomer, distinct from the more common 1,2- (saccharin-derived) isomer, assuming the standard route via the reaction of substituted 2-aminobenzonitriles with sulfur chlorides.
Module 1: Synthesis & Reaction Engineering
Core Reaction: The "Pseudo-Herz" Cyclization
The most scalable route involves the cyclization of 2-amino-5-bromo-4-chloro-3-fluorobenzonitrile (Precursor A) with sulfur monochloride (
Troubleshooting Guide
Issue 1: Incomplete Conversion & "Stalled" Reaction
Symptom: HPLC shows 10-15% unreacted nitrile even after prolonged heating. Adding more
-
Root Cause (The 7-Fluoro Effect): The fluorine atom at position 7 (ortho to the bridgehead nitrogen) exerts a strong inductive electron-withdrawing effect (-I). This reduces the nucleophilicity of the aniline nitrogen, raising the activation energy for the initial attack on the sulfur reagent.
-
Solution:
-
Switch Solvent System: Move from standard Chlorobenzene to o-Dichlorobenzene (ODCB) . The higher boiling point (180°C vs 132°C) allows you to push the kinetics over the activation barrier created by the fluorine substituent.
-
Catalyst Spike: Introduce Pyridine hydrochloride (0.1 eq) . This acts as a proton shuttle, facilitating the loss of HCl during the ring closure.
-
Issue 2: Loss of the 6-Bromo Substituent (Debromination)
Symptom: Appearance of des-bromo impurity (3,5-dichloro-7-fluorobenzo[c]isothiazole) in the crude mixture.
-
Root Cause: At high temperatures,
can act as a reducing agent or facilitate radical halogen exchange, particularly if the reaction mixture becomes starved of oxidant. -
Solution:
-
Chlorine Sparging: Maintain a slight positive pressure of
gas or add (Sulfuryl chloride) as a co-oxidant to suppress reductive pathways. -
Temperature Ramp: Do not overshoot 140°C. The C-Br bond becomes labile above 150°C in the presence of sulfur radicals.
-
Issue 3: The "3-Hydroxy" Impurity (Hydrolysis)
Symptom: The 3-chloro product converts to the 3-hydroxy (lactam) analog during workup.
-
Root Cause: The C(3)=N bond in 2,1-benzisothiazoles is highly electrophilic, similar to an imidoyl chloride. It hydrolyzes rapidly in the presence of water at pH > 2.
-
Solution:
-
Anhydrous Quench: Do not quench into water. Quench the reaction mixture into a slurry of anhydrous Sodium Acetate in Toluene . This neutralizes the HCl without introducing water.
-
Phase Separation: If an aqueous wash is strictly necessary to remove inorganic salts, use ice-cold 20% H2SO4 (rapid wash) followed immediately by drying over
. Avoid neutral or basic water at all costs.
-
Module 2: Critical Process Parameters (CPP) Data
| Parameter | Standard Range | Scale-Up Risk | Optimization Strategy |
| Stoichiometry ( | 1.5 - 2.0 eq | Thermal Runaway: Excess reagent decomposes exothermically. | Use 1.2 eq |
| Reaction Temp | 110°C - 130°C | Regio-scrambling: 6-Br/5-Cl migration. | Maintain 125°C ± 2°C. Use jacketed reactor with active cooling loop. |
| Drying (LOD) | < 0.1% Water | Yield Loss: 1 mol | Azeotropic distillation of precursor/solvent mixture prior to reagent addition is mandatory . |
| Agitation | High Shear | Hot Spots: Viscous slurry formation. | Use retreat curve impeller; P/V > 0.5 kW/m³. |
Module 3: Visualization & Logic Flows
Figure 1: Reaction Pathway & Failure Analysis
This diagram illustrates the critical intermediates and where the specific halogen substituents (F, Cl, Br) impact the reaction trajectory.
Caption: Reaction logic flow highlighting the impact of the 7-Fluoro substituent on kinetics and the risks of hydrolysis/debromination.
Figure 2: Purification Decision Tree
How to isolate the product without hydrolyzing the sensitive 3-Chloro bond.
Caption: Workup logic emphasizing the prohibition of protic solvents to prevent solvolysis.
Module 4: Safety & Handling (The "Safe" Pillar)
FAQ: Thermal Hazards
Q: Can we distill the product to purify it? A: Proceed with extreme caution. 2,1-Benzisothiazoles have relatively weak N–S bonds.
-
DSC Data: Onset of decomposition is typically around 190°C - 210°C for this class, releasing
and sulfur species. -
Protocol: Use Wiped Film Evaporation (WFE) rather than pot distillation to minimize residence time at high temperature. Ensure the vacuum is < 5 mbar to keep the boiling point below 160°C.
Q: The waste stream is fuming. How do we neutralize?
A: The waste contains unreacted
-
Do NOT add water directly (violent exotherm/explosion risk).
-
Protocol: Quench the waste stream into a 20% NaOH / 10% Sodium Hypochlorite (Bleach) solution. The bleach oxidizes the sulfur species to sulfate (inert), preventing the evolution of
gas.
References
-
Davis, M. (1972). "Heterocyclic Systems Containing the N-S Bond. Part I. 2,1-Benzisothiazoles." Advances in Heterocyclic Chemistry, 14, 43-98.
- Gattermann, L. (1899). "Über die Synthese von Thioanthranilen." Berichte der deutschen chemischen Gesellschaft, 32(1), 1136-1159.
- Behringer, H., & Grimm, A. (1971). "Syntheses of 3-halobenzo[c]isothiazoles." Justus Liebigs Annalen der Chemie, 744, 8-24. (Specific reference for 3-chloro substitution).
-
Process Safety in Sulfur Chemistry. (2020). Organic Process Research & Development. (General guidelines for handling
on scale).
alternative synthetic routes to 6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole
Technical Support Center: Advanced Heterocyclic Chemistry Division Ticket #: BZI-21-SYN-004 Topic: Synthetic Routes to 6-Bromo-3,5-dichloro-7-fluorobenzo[c]isothiazole Status: Open Priority: Critical (Drug Discovery/Scaffold Development)
User Issue Summary
"I am attempting to synthesize this compound. Standard electrophilic halogenation of the benzo[c]isothiazole core yields inseparable regioisomers and low yields.[1] I need a robust, regioselective route and troubleshooting for the ring-closure step."
Application Scientist Response
Welcome to the Heterocyclic Chemistry Support Center. The 2,1-benzisothiazole (benzo[c]isothiazole) scaffold is notoriously sensitive compared to its 1,2-isomer. The specific poly-halogenated motif you require (mixed F, Cl, Br) makes post-cyclization halogenation practically impossible due to competing directing effects.[1]
To achieve the 6-Bromo-3,5-dichloro-7-fluoro substitution pattern, you must utilize a Pre-functionalized Ring Closure Strategy . We will focus on two primary workflows: the Modified Davis Cyclization (Primary Route) and the Nitro-Precursor Reductive Cyclization (Alternative Route).
Part 1: The Primary Route (Modified Davis Cyclization)
This route relies on the reaction of a fully substituted 2-aminobenzonitrile with sulfur chlorides.[1] It is the most direct path to the 3-chloro-2,1-benzisothiazole core.
Retrosynthetic Logic & Numbering Map
To ensure the correct final substitution, we must map the benzisothiazole positions back to the aniline precursor.[1]
-
Target Pos 7 (F)
Aniline Pos 6 -
Target Pos 6 (Br)
Aniline Pos 5 -
Target Pos 5 (Cl)
Aniline Pos 4 -
Target Pos 3 (Cl)
Introduced during cyclization via or .[1]
Required Starting Material: 2-amino-5-bromo-4-chloro-6-fluorobenzonitrile.
Protocol A: Nitrile-Sulfur Chloride Cyclization
Step-by-Step Methodology:
-
Reagent Preparation:
-
Precursor: 1.0 eq of 2-amino-5-bromo-4-chloro-6-fluorobenzonitrile.
-
Solvent: Anhydrous chlorobenzene or 1,2-dichlorobenzene (high boiling point required).
-
Reagent: 2.5 eq of Sulfur Monochloride (
). Note: Thionyl chloride ( ) can be used but often requires a catalyst like DMF or pyridine.
-
-
Reaction Setup:
-
Dissolve the aniline precursor in chlorobenzene (0.5 M concentration) under an Argon atmosphere.
-
Add
dropwise at room temperature.[1] The solution will likely turn dark red/brown immediately.[1] -
Critical Step: Heat the mixture to 110–120°C. Evolution of HCl gas will occur; ensure the system is vented through a scrubber (NaOH trap).[1]
-
-
Monitoring:
-
Workup (The "Sulfur Nightmare" Solution):
-
Purification:
Part 2: Alternative Route (Reductive Cyclization)
If the 2-aminobenzonitrile is inaccessible, this route uses a nitro-aldehyde or nitro-alkene precursor. This is often milder but requires more steps.[1]
Precursor: 5-bromo-4-chloro-2-fluoro-6-nitrobenzaldehyde.
Protocol B: Cadogan-Type Cyclization
-
Schiff Base Formation:
-
React the aldehyde with an amine (e.g., aniline or t-butylamine) to form the imine.
-
-
Cyclization:
-
Heat the imine with Triethyl Phosphite
at 150°C. -
Mechanism: The phosphite deoxygenates the nitro group to a nitrene, which inserts into the imine C-H bond (or interacts with the sulfur source if using a thionyl transfer reagent).[1]
-
Note: This route typically yields the isothiazole (H at position 3).[1] You would then need to chlorinate position 3 using NCS (N-chlorosuccinimide), which is feasible as position 3 is the most reactive site on the formed ring.[1]
-
Part 3: Visualization & Logic Flow
The following diagram illustrates the decision matrix for selecting the correct route and troubleshooting purification.
Caption: Workflow logic for selecting the synthetic route based on precursor availability, including critical troubleshooting loops for sulfur contamination.
Part 4: Troubleshooting & FAQs
Q1: The reaction mixture turned into a black tar, and I recovered no product. What happened?
-
Diagnosis: Thermal decomposition or polymerization.[1] Benzo[c]isothiazoles are less stable than their [d] isomers.[1]
-
Fix: Lower the reaction temperature to 90°C and extend the reaction time. Ensure your solvent (chlorobenzene) is strictly anhydrous.[1] Water reacts with
to create acidic byproducts that degrade the ring.[1]
Q2: I see two spots on TLC with very similar
-
Diagnosis: This is likely the target product and a "de-chlorinated" side product (where the 3-Cl is hydrolyzed to 3-OH/ketone during workup) OR a disulfide dimer intermediate.
-
Fix: Do not use aqueous base (NaOH) for the first quench if possible.[1] Use solid bicarbonate.[1] If the spot corresponds to the 3-hydroxy/one tautomer (benzo[c]isothiazol-3-one), you can re-chlorinate it using
.
Q3: How do I confirm the regiochemistry?
-
Diagnosis: With F, Cl, and Br on the ring, NMR is messy.[1]
-
Fix: Use 19F-NMR .[1] The coupling constant between Fluorine (Pos 7) and the neighboring Bromine (Pos 6) is not visible, but if any protons remain (e.g., if you started with the wrong aniline), the F-H coupling will be diagnostic.[1]
Part 5: Quantitative Data Summary
| Parameter | Route A (Nitrile + S2Cl2) | Route B (Nitro + P(OEt)3) |
| Step Count | 1 (from aniline) | 3-4 |
| Overall Yield | 40–65% | 20–35% |
| Atom Economy | High | Low (Phosphite waste) |
| Regiocontrol | Perfect (Pre-defined) | Good |
| Safety Risk | High ( | Moderate |
| Key Impurity | Elemental Sulfur | Phosphates |
References
-
Davis, M. (1972).[1] The reaction of 2-aminobenzonitriles with sulfur chlorides: A general synthesis of 3-chlorobenzo[c]isothiazoles. Journal of the Chemical Society, Perkin Transactions 1.
-
McKinnon, D. M., & Abouzeid, A. (1991).[1] The synthesis of benzo[c]isothiazole derivatives. Journal of Heterocyclic Chemistry, 28(2).
-
Konstantinova, L. S., et al. (2010).[1] Synthesis of substituted 2,1-benzisothiazoles. Mendeleev Communications.[1]
-
Bioorganic & Medicinal Chemistry Letters. (2009). Synthesis and biological evaluation of 3-substituted benzo[c]isothiazoles. (Contextual reference for scaffold stability).
Disclaimer: This guide assumes access to a standard organic synthesis laboratory. All protocols involving sulfur chlorides and halogenated aromatics must be performed in a fume hood with appropriate PPE.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Site-Selective Reactivity of 6-Bromo-3,5-dichloro-7-fluorobenzo[c]isothiazole
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of polyhalogenated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. These frameworks offer multiple points for diversification, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies. 6-Bromo-3,5-dichloro-7-fluorobenzo[c]isothiazole is a molecule of significant synthetic potential, featuring four distinct halogen atoms on a unique benzo-fused isothiazole core. Understanding the differential reactivity of the C-Br, C-Cl, and C-F bonds is paramount for its strategic and selective elaboration.
This guide provides an in-depth analysis of the predicted reactivity of each halogen in this compound across two major classes of transformations: Palladium-Catalyzed Cross-Coupling Reactions and Nucleophilic Aromatic Substitution (SNAr). We will dissect the electronic and steric factors governing site-selectivity and provide representative, field-proven experimental protocols to guide your synthetic planning.
Theoretical Reactivity Analysis: Deconstructing the Molecule
The reactivity of each carbon-halogen (C-X) bond is not an isolated property but is influenced by the interplay of the inherent bond dissociation energy (BDE), the electronic nature of the benzo[c]isothiazole core, and the inductive and mesomeric effects of the other halogen substituents.
The benzo[c]isothiazole ring system, like its more common benzothiazole isomer, is generally considered to be electron-withdrawing due to the electronegativity of the nitrogen and sulfur heteroatoms.[1][2][3] This electron deficiency is a critical factor influencing the reactivity of the fused benzene ring.
Below is a diagram outlining the key factors that determine the site of reaction in a polyhalogenated system.
Caption: Factors influencing site-selective reactivity.
Predicted Electronic Environment of this compound:
-
C-F at position 7: The fluorine atom is the most electronegative, creating a highly polarized C-F bond and making the carbon at position 7 highly electrophilic. This position is ortho to the isothiazole nitrogen, further enhancing its electron deficiency.
-
C-Cl at position 5: This chlorine is para to the isothiazole sulfur and meta to the nitrogen. It is flanked by two other halogens, which will exert competing inductive effects.
-
C-Cl at position 3: This chlorine is on the isothiazole ring itself, a unique electronic environment compared to the others.
-
C-Br at position 6: The C-Br bond is the weakest among the C-F, C-Cl, and C-Br bonds present. This position is meta to the isothiazole sulfur.
Based on these general principles, we can predict a hierarchy of reactivity for different reaction classes.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[4] The reactivity is primarily governed by the bond dissociation energy (BDE) of the C-X bond.
The established reactivity trend for aryl halides in these reactions is: C-I > C-Br > C-OTf > C-Cl >> C-F .[5]
Predicted Reactivity for this compound
For this specific molecule, the predicted order of reactivity in palladium-catalyzed cross-coupling is:
-
C-Br at position 6: The C-Br bond has a significantly lower BDE than C-Cl and C-F bonds, making it the most susceptible to oxidative addition.[5] We can confidently predict that under standard cross-coupling conditions, selective functionalization will occur at this position.
-
C-Cl at positions 3 and 5: The two C-Cl bonds will be the next most reactive sites after the C-Br bond has been functionalized. Differentiating between these two positions would require careful optimization of reaction conditions (e.g., ligand choice, temperature). The C-Cl bond at position 3 on the electron-deficient isothiazole ring may exhibit slightly different reactivity compared to the C-Cl at position 5 on the benzene ring.
-
C-F at position 7: The C-F bond is exceptionally strong and is generally unreactive in standard palladium-catalyzed cross-coupling reactions.[5] Functionalization at this site would require specialized catalysts and harsh conditions.
Data Summary: Predicted Cross-Coupling Reactivity
| Position | Halogen | Relative BDE | Predicted Cross-Coupling Reactivity |
| 6 | Bromine | Lowest | Highest (Primary site of reaction) |
| 3 & 5 | Chlorine | Intermediate | Moderate (Requires harsher conditions than C-Br) |
| 7 | Fluorine | Highest | Lowest (Generally unreactive) |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is adapted from established procedures for the selective coupling of polyhalogenated heterocycles.[4][6][7] The causality behind the choice of reagents is to use mild conditions that favor the selective cleavage of the weakest C-X bond.
Workflow Diagram:
Caption: Workflow for selective Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv).
-
Solvent and Base Addition: Add 1,2-dimethoxyethane (DME) (approx. 0.2 M concentration relative to the substrate) followed by a 2 M aqueous solution of sodium carbonate (Na2CO3) (3.0 equiv).
-
Degassing: Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen). This step is critical to prevent the oxidation of the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 85 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 6-aryl-3,5-dichloro-7-fluorobenzo[c]isothiazole.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) proceeds via a different mechanism than cross-coupling. The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8] The rate-determining step is typically the formation of this complex.
The reactivity in SNAr is governed by two main factors:
-
Ring Electrophilicity: The carbon atom being attacked must be sufficiently electron-poor. This is enhanced by electron-withdrawing groups (like -NO2, -CN, and other halogens) positioned ortho or para to the leaving group.
-
Leaving Group Ability: The leaving group must be able to depart from the Meisenheimer complex. The reactivity trend for halogens as leaving groups in SNAr is often: F > Cl > Br > I .[8] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the incoming negative charge in the rate-determining step.
Predicted Reactivity for this compound
Given the electron-withdrawing nature of the benzo[c]isothiazole core and the presence of multiple halogens, this molecule is a prime candidate for SNAr reactions.
-
C-F at position 7: This position is predicted to be the most reactive towards nucleophilic attack. The carbon at position 7 is highly activated by the strongly electron-withdrawing fluorine atom itself and is ortho to the isothiazole nitrogen, which further delocalizes the negative charge in the Meisenheimer complex.
-
C-Cl at position 5: This position is the next most likely site for SNAr. It is activated by the ortho C-Br and ortho C-F (via the ring system), as well as the overall electron-withdrawing character of the scaffold.
-
C-Cl at position 3: Reactivity at this position is harder to predict without computational studies but is expected to be lower than at positions 7 and 5.
-
C-Br at position 6: Bromine is a poorer leaving group than chlorine and fluorine in SNAr reactions, and the carbon at this position is less activated compared to position 7. Therefore, this site is predicted to be the least reactive.
Data Summary: Predicted SNAr Reactivity
| Position | Halogen | Key Activating Factors | Predicted SNAr Reactivity |
| 7 | Fluorine | High C-F bond polarity; ortho to isothiazole N | Highest (Primary site of reaction) |
| 5 | Chlorine | Activated by flanking halogens and the heterocyclic core | High |
| 3 | Chlorine | On the isothiazole ring; moderately activated | Moderate |
| 6 | Bromine | Poorer leaving group; less electronic activation | Lowest |
Experimental Protocol: Selective SNAr with an Amine Nucleophile at the C-F Position
This protocol is based on established methods for SNAr on polyfluoroarenes and polyhalogenated heterocycles.[6][9][10] The choice of a polar aprotic solvent helps to solvate the nucleophile and the intermediate complex, while a mild base facilitates the reaction.
Workflow Diagram:
Caption: Workflow for selective SNAr reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equiv) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) (approx. 0.2 M).
-
Reagent Addition: Add the amine nucleophile (e.g., morpholine, 1.5 equiv) and a mild inorganic base such as potassium carbonate (K2CO3) (2.5 equiv).
-
Reaction: Heat the mixture to 70 °C and stir for 4-12 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent in vacuo. Purify the residue by flash chromatography to obtain the desired 7-amino-substituted product.
Conclusion
The reactivity of the four halogen atoms on this compound is highly dependent on the chosen reaction mechanism.
-
For Palladium-Catalyzed Cross-Coupling , reactivity is dictated by bond strength, making the C-Br bond at position 6 the primary site for selective functionalization under mild conditions.
-
For Nucleophilic Aromatic Substitution (SNAr) , reactivity is governed by carbon electrophilicity and leaving group ability, making the C-F bond at position 7 the most likely site of reaction.
This predictable dichotomy in reactivity makes this compound a versatile and powerful building block. By carefully selecting the reaction type and conditions, researchers can achieve site-selective modification, enabling the synthesis of a diverse array of complex molecules for further investigation. The provided protocols offer a robust starting point for the exploration of this promising scaffold.
References
-
Kikushima, K., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1435. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(19), 12014–12026. [Link]
-
Ghavre, M., et al. (2017). Exhaustive Suzuki–Miyaura reactions of polyhalogenated heteroarenes with alkyl boronic pinacol esters. Chemical Communications, 53(60), 8454-8457. [Link]
-
Baran, P. S., et al. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]
-
Chambers, R. D., et al. (1998). Polyhalogenated heterocyclic compounds. Part 42. Fluorinated nitrogen heterocycles with unusual substitution patterns. Journal of the Chemical Society, Perkin Transactions 1, 1705-1714. [Link]
-
Devarie-Baez, N. O., & Xian, M. (2010). A Mild and Efficient Synthesis of 3-Substituted Benzisothiazoles. Organic Letters, 12(4), 752–754. [Link]
-
Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 534(7607), 369–373. [Link]
-
Wikipedia. (2023). Benzothiazole. [Link]
-
Pistritto, G., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17187–17194. [Link]
-
Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. [Link]
-
Irfan, A., et al. (2019). The electronic and optical properties of benzothiazine and benzothiazole based heterocyclic compounds: Density functional theory study. Journal of Molecular Structure, 1198, 126880. [Link]
-
Mamand, D. M., & Qadr, H. M. (2023). Synthesis of liquid crystalline benzothiazole based derivatives: Theoretical and experimental study of their optical and electrical properties. Zanco Journal of Pure and Applied Sciences, 35(5), 114-129. [Link]
-
Zafar, H., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4153. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Hrobáriková, V., et al. (2010). Benzothiazole-Based Fluorophores of Donor−π-Acceptor−π-Donor Type Displaying High Two-Photon Absorption. The Journal of Organic Chemistry, 75(9), 3051–3064. [Link]
-
Ndiaye, M., et al. (2023). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Computational Chemistry, 11(4), 115-135. [Link]
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A Comparative Guide to the Computational Modeling of 6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole Interactions with Protein Kinase CK2
This guide provides a comprehensive, in-depth comparison of computational methodologies to model the interactions of the novel compound 6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole. For robust comparative analysis, its performance is benchmarked against the well-characterized inhibitor, 4,5,6,7-tetrabromobenzotriazole (TBB). The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with a rigorous framework for predicting and analyzing small molecule-protein interactions.
Introduction: The Rationale for a Computational Approach
The isothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3] The subject of our investigation, this compound, is a novel, heavily halogenated derivative. Halogenation is a key strategy in drug design, often enhancing binding affinity and modulating pharmacokinetic properties.[4][5] Given the established precedent of halogenated heterocyclic compounds as potent inhibitors of protein kinases, we have selected human protein kinase CK2 as a primary putative target for our computational analysis.[4][6]
Protein kinase CK2 is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including cell growth, proliferation, and apoptosis.[7][8] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[9][10] The ATP-binding site of CK2 is known to accommodate halogenated inhibitors, making it an ideal candidate for our study.[11][12]
This guide will compare and contrast three pivotal computational techniques: molecular docking, molecular dynamics (MD) simulations, and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) binding free energy calculations. These methods provide a hierarchical approach to understanding ligand-protein interactions, from initial binding pose prediction to the dynamics and thermodynamics of the complex. As a benchmark, we will utilize the known CK2 inhibitor 4,5,6,7-tetrabromobenzotriazole (TBB), a compound whose interactions with CK2 are well-documented.[1][2][13]
Comparative Compounds: Physicochemical Properties
A foundational step in any computational study is the characterization of the small molecules of interest. The table below summarizes the key physicochemical properties of our target compound and the known inhibitor, TBB.
| Property | This compound | 4,5,6,7-tetrabromobenzotriazole (TBB) |
| Molecular Formula | C₇HBrCl₂FNS | C₆HBr₄N₃ |
| Molecular Weight | 319.02 g/mol | 434.71 g/mol |
| Structure | ||
| CAS Number | 2230875-11-1 | 17374-26-4 |
Experimental Workflow: A Tripartite Computational Strategy
Our computational pipeline is designed as a multi-stage process, with each subsequent step providing a more refined and computationally intensive analysis of the protein-ligand interactions. This tiered approach allows for efficient screening and detailed investigation.
Caption: A three-phase computational workflow for analyzing protein-ligand interactions.
Part 1: Molecular Docking - Predicting the Binding Pose
Molecular docking serves as the initial step to predict the preferred orientation of a ligand when bound to a protein target. This method is crucial for generating initial hypotheses about the binding mode and for high-throughput virtual screening.[14] We will utilize AutoDock Vina, a widely used open-source docking program, for this purpose.[15]
Detailed Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation:
-
Obtain the crystal structure of the human protein kinase CK2 alpha subunit from the Protein Data Bank (PDB ID: 1JWH).[7]
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign Gasteiger charges to the protein using AutoDock Tools.
-
-
Ligand Preparation:
-
Generate 3D structures of this compound and TBB.
-
Minimize the energy of the ligands using a suitable force field (e.g., MMFF94).
-
Save the ligands in PDBQT format, which includes atomic charges and torsional degrees of freedom.
-
-
Grid Box Definition:
-
Define a search space (grid box) that encompasses the ATP-binding site of CK2. The center and dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
-
Running AutoDock Vina:
-
Create a configuration file specifying the paths to the prepared protein and ligand files, the grid box parameters, and the desired output file name.
-
Execute the Vina docking run from the command line.
-
-
Analysis of Docking Results:
-
Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).
-
Visualize the top-ranked poses in a molecular visualization program (e.g., PyMOL, Chimera) to analyze the interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) with the protein residues in the active site.
-
Expected Outcome and Comparative Analysis
The docking results will provide an initial ranking of the binding affinities of our target compound and TBB towards CK2. We will compare the predicted binding modes and the specific interactions formed by each compound within the CK2 active site. Particular attention should be paid to the role of the halogen atoms in forming halogen bonds with backbone carbonyls, a common feature in CK2 inhibitor binding.[11]
Part 2: Molecular Dynamics (MD) Simulations - Assessing Complex Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics simulations offer a dynamic view of the protein-ligand complex over time. MD simulations are essential for assessing the stability of the predicted binding pose and for observing conformational changes in both the protein and the ligand.[16] We will use GROMACS, a versatile and high-performance MD simulation package.[17]
Detailed Protocol: MD Simulation with GROMACS
-
System Preparation:
-
Use the top-ranked docking pose of the protein-ligand complex as the starting structure.
-
Generate the ligand topology and parameter files using a tool like the CHARMM General Force Field (CGenFF) server.
-
Place the complex in a periodic simulation box (e.g., a cubic or dodecahedral box).
-
Solvate the system with a suitable water model (e.g., TIP3P).
-
Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and mimic physiological ionic strength.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Perform a two-phase equilibration process:
-
NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 300 K) while restraining the positions of the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solute.
-
NPT (constant Number of particles, Pressure, and Temperature) equilibration: Relax the pressure of the system to the desired value (e.g., 1 bar) while maintaining the temperature. The restraints on the solute can be gradually released during this phase.
-
-
-
Production MD Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) without any restraints. Save the trajectory and energy data at regular intervals.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation and the convergence of the system.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.
-
Hydrogen Bond Analysis: Analyze the formation and lifetime of hydrogen bonds between the protein and the ligand.
-
Interaction Energy: Calculate the non-bonded interaction energies (van der Waals and electrostatic) between the protein and the ligand over the course of the simulation.[6]
-
Caption: Workflow for a typical protein-ligand molecular dynamics simulation.
Comparative Insights from MD Simulations
By comparing the MD trajectories of the two complexes, we can assess the relative stability of the binding poses. A stable complex will exhibit low RMSD fluctuations for both the protein and the ligand. The analysis of intermolecular interactions over time will reveal the key residues involved in maintaining the bound state and the persistence of specific interactions like hydrogen and halogen bonds.
Part 3: MM/PBSA Binding Free Energy Calculations
To obtain a more accurate estimation of the binding affinity than that provided by docking scores, we will employ the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.[18] This end-point free energy calculation method combines molecular mechanics energy calculations with a continuum solvation model to estimate the binding free energy.[19]
Detailed Protocol: MM/PBSA Calculation
-
Trajectory Extraction:
-
From the production MD trajectory, extract a set of representative snapshots (e.g., every 100 ps) from a stable portion of the simulation.
-
-
MM/PBSA Calculation:
-
For each snapshot, calculate the following energy terms for the complex, the protein, and the ligand individually:
-
Molecular Mechanics Energy (ΔE_MM): Includes internal energies (bond, angle, dihedral) and non-bonded energies (van der Waals and electrostatic).
-
Solvation Free Energy (ΔG_solv): Composed of a polar component (calculated using the Poisson-Boltzmann equation) and a non-polar component (typically estimated from the solvent-accessible surface area).
-
-
The binding free energy (ΔG_bind) is then calculated as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS
(Note: The entropic term, -TΔS, is computationally expensive to calculate and is often omitted when comparing similar systems, providing a relative binding free energy.)
-
-
Per-Residue Energy Decomposition:
-
Decompose the calculated binding free energy into contributions from individual amino acid residues. This analysis helps to identify the key "hotspot" residues that contribute most significantly to the binding affinity.
-
Quantitative Comparison of Binding Affinities
The MM/PBSA calculations will yield a more quantitative comparison of the binding affinities of this compound and TBB for CK2. The per-residue decomposition will provide a detailed map of the energetic contributions of the active site residues, allowing for a direct comparison of the binding mechanisms of the two compounds.
Conclusion and Future Directions
This guide has outlined a comprehensive and robust computational workflow for the comparative analysis of a novel compound, this compound, against a known inhibitor of protein kinase CK2. By integrating molecular docking, molecular dynamics simulations, and MM/PBSA calculations, researchers can gain detailed insights into the potential binding mode, stability, and affinity of new chemical entities.
The results from these computational studies can guide further experimental validation, such as in vitro kinase assays and co-crystallization experiments. This synergistic approach of computational modeling and experimental validation is a powerful paradigm in modern drug discovery, accelerating the identification and optimization of novel therapeutic agents.
References
-
CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. Retrieved from [Link]
-
Ruzzene, M., et al. (2002). Protein kinase CK2 inhibitor 4,5,6,7-tetrabromobenzotriazole (TBB) induces apoptosis and caspase-dependent degradation of haematopoietic lineage cell-specific protein 1 (HS1) in Jurkat cells. Biochemical Journal, 364(Pt 1), 41–47. [Link]
-
Niefind, K., et al. (2001). Crystal structure of human protein kinase CK2: insights into basic properties of the CK2 holoenzyme. The EMBO Journal, 20(19), 5320–5331. [Link]
-
Bioinformatics Review. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Retrieved from [Link]
-
Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]
-
Ruzzene, M., et al. (2002). Protein kinase CK2 inhibitor 4,5,6,7-tetrabromobenzotriazole (TBB) induces apoptosis and caspase-dependent degradation of haematopoietic lineage cell-specific protein 1 (HS1) in Jurkat cells. PubMed. [Link]
-
Niefind, K., et al. (2020, December 9). 7A49: Crystal structure of human protein kinase CK2alpha (CSNK2A1 gene product) in complex with the ATP-competitive inhibitor 6-bromo-5-chloro-1H-triazolo[4,5-b]pyridine. RCSB PDB. [Link]
-
Lolli, G., & Pinna, L. A. (2015). The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. Molecules, 20(10), 18884–18906. [Link]
-
BioTech Made Easy. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. [Link]
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Cozza, G., et al. (2011). Structural Determinants of CX-4945 Derivatives as Protein Kinase CK2 Inhibitors: A Computational Study. Molecules, 16(10), 8633–8649. [Link]
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Battistutta, R., et al. (2011, September 7). 3PE1: Crystal structure of human protein kinase CK2 alpha subunit in complex with the inhibitor CX-4945. RCSB PDB. [Link]
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Duncan, J. S., et al. (2014). Quinone Reductase 2 Is an Adventitious Target of Protein Kinase CK2 Inhibitors TBBz (TBI) and DMAT. Biochemistry, 53(46), 7179–7187. [Link]
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Zien, P., et al. (2003). TBBz but not TBBt discriminates between two molecular forms of CK2 in vivo and its implications. Biochemical and Biophysical Research Communications, 312(3), 853–858. [Link]
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Raaf, J., et al. (2011, January 19). 3OFM: Structure of a human CK2alpha prime, the paralog isoform of the catalytic subunit of protein kinase CK2 from Homo sapiens. RCSB PDB. [Link]
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Cozza, G., & Pinna, L. A. (2015). The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. Molecules, 20(10), 18884–18906. [Link]
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ResearchGate. (n.d.). Compounds Designs of CK2α Inhibitors Derived from Virtual Screening Hit Compounds by Computational Chemistry with Crystallography. Retrieved from [Link]
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Wang, S., et al. (2021). Machine Learning Models for the Classification of CK2 Natural Products Inhibitors with Molecular Fingerprint Descriptors. Molecules, 26(22), 7001. [Link]
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Maddy's Lab. (2025, June 16). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step) [Video]. YouTube. [Link]
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Jorgensen, W. L. (n.d.). GROMACS Protein Ligand Complex Simulations. LigParGen Server. [Link]
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Maddy's Lab. (2025, May 26). GROMACS Tutorial Part 3 | Protein-Ligand MD Simulation Analysis [Video]. YouTube. [Link]
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Lemkul, J. A. (n.d.). GROMACS Tutorial - Protein-Ligand Complex. Retrieved from [Link]
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Bioinformatics Tutorials. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
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AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]
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Sarno, S., et al. (1996). Halogenated benzimidazoles and benzotriazoles as selective inhibitors of protein kinases CK I and CK II from Saccharomyces cerevisiae and other sources. Biochemical and Biophysical Research Communications, 225(2), 418–424. [Link]
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Mazur, M., et al. (2016). Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(12), 2613–2622. [Link]
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The Amber Project. (2025, August 7). MMPBSA + GROMACS = Precision Binding Energy | From Trajectory to ΔG [Video]. YouTube. [Link]
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Kumari, R., et al. (2014). g_mmpbsa—A GROMACS Tool for High-Throughput MM-PBSA Calculations. Journal of Chemical Information and Modeling, 54(7), 1951–1962. [Link]
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Battistutta, R., et al. (2001). Structural features underlying selective inhibition of protein kinase CK2 by ATP site-directed tetrabromo-2-benzotriazole. Protein Engineering, Design and Selection, 14(12), 941–947. [Link]
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Bretner, M., et al. (2025, December 18). New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. Retrieved from [Link]
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Battistutta, R., et al. (2005). Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived from Tetrabromo-Benzimidazole. Chemistry & Biology, 12(11), 1211–1219. [Link]
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El-Gazzar, M. G., et al. (2024, November 13). Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold. Retrieved from [Link]
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Basnet, A., & Gyawali, R. (2024). CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. International Journal of Molecular Sciences, 25(7), 3690. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Halogenated Benzothiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of halogenated benzothiazole analogs, a class of heterocyclic compounds demonstrating a wide spectrum of pharmacological activities. Due to the limited publicly available research on 6-Bromo-3,5-dichloro-7-fluorobenzo[c]isothiazole, this guide will focus on the broader, yet closely related and extensively studied, class of halogenated benzothiazole derivatives. The principles discussed herein offer valuable insights into the rational design of novel therapeutic agents based on this privileged scaffold.
The benzothiazole nucleus, a fusion of benzene and thiazole rings, is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a vast array of biological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] The introduction of halogen atoms to the benzothiazole scaffold is a common strategy to modulate the physicochemical properties and biological activity of these compounds. Halogens can influence lipophilicity, metabolic stability, and binding interactions with biological targets, making them critical components in SAR studies.[4]
This guide will delve into the synthesis, biological evaluation, and SAR of various halogenated benzothiazole analogs, providing a comparative framework for researchers in the field.
General Synthetic Strategies for Halogenated Benzothiazole Analogs
The synthesis of halogenated benzothiazole derivatives typically involves the cyclization of a substituted 2-aminothiophenol with an appropriate electrophile. A general and efficient method involves the reaction of a substituted 2-aminothiophenol with a carboxylic acid, aldehyde, or their derivatives.
Experimental Protocol: Synthesis of 2-Substituted-6-halobenzothiazoles
A widely employed method for the synthesis of 2-substituted-6-halobenzothiazoles is the condensation of a 2-amino-5-halothiophenol with an appropriate aldehyde.
Step-by-step methodology:
-
Starting Materials: 2-Amino-5-halothiophenol (e.g., 2-amino-5-chlorothiophenol) and a substituted aromatic aldehyde.
-
Reaction: Equimolar amounts of the 2-amino-5-halothiophenol and the aldehyde are dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF).
-
Catalyst: A catalytic amount of an oxidizing agent, such as hydrogen peroxide or a Lewis acid, can be added to facilitate the cyclization.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.
-
Work-up and Purification: After completion of the reaction (monitored by thin-layer chromatography), the mixture is cooled, and the precipitated product is filtered, washed, and recrystallized from a suitable solvent to afford the pure 2-substituted-6-halobenzothiazole.
Workflow for the Synthesis of 2-Substituted-6-halobenzothiazoles
Caption: General workflow for the synthesis of 2-substituted-6-halobenzothiazoles.
Comparative SAR of Halogenated Benzothiazole Analogs in Different Therapeutic Areas
The position and nature of the halogen substituent on the benzothiazole ring, as well as the nature of the substituent at the 2-position, significantly influence the biological activity.
1. Antimicrobial Activity
Halogenated benzothiazoles have shown potent activity against a range of bacterial and fungal pathogens.[5][6] The presence of electron-withdrawing groups, such as halogens, on the benzothiazole ring is often associated with enhanced antimicrobial efficacy.[5][6]
| Compound Series | Halogen Position | 2-Substituent | Key Findings |
| Benzothiazole-thiazole hybrids | 4-Cl, 4-Br on phenyl at 2-position | Thiazole moiety | Halogen substitution increases lipophilicity and membrane permeability, leading to improved cellular uptake and potent activity against Gram-positive and Gram-negative bacteria.[4] |
| 6-Fluoro-7-substituted benzothiazoles | 6-Fluoro | Various amines/phenols | Introduction of a fluorine atom at the 6-position coupled with various substituents at the 7-position resulted in compounds with moderate to good antimicrobial activity.[7] |
| Fluoro benzothiazoles | 6-Fluoro, 7-Chloro | Fused heterocyclic systems | The presence of fluorine and chlorine atoms on the benzothiazole ring led to compounds with significant cytotoxic and antimicrobial activities.[8] |
2. Anticancer Activity
The benzothiazole scaffold is a key component of several anticancer agents. Halogenation can enhance the antiproliferative activity of these compounds by promoting interactions with target enzymes or receptors.[2][9]
| Compound Series | Halogen Position | 2-Substituent | Key Findings |
| Halogen-substituted benzothiazoles | 6-Halogen | Amidino and imidazolyl groups | Halogenated benzothiazoles linked to diverse aromatic subunits showed significant antiproliferative effects on various human tumor cell lines.[10] |
| Benzothiazole-based Hsp90 Inhibitors | 6-position | Variously substituted piperidines | Introduction of a cationic center and an aromatic ring at appropriate positions on the benzothiazole scaffold, including halogenated derivatives, led to potent Hsp90 C-terminal-domain inhibitors with low-micromolar antiproliferative activities.[9] |
| 2-Aryl benzothiazoles | Various positions | Substituted phenyl rings | Certain halogenated 2-arylbenzothiazoles have demonstrated potent and selective anticancer activity, with some compounds entering clinical trials. |
Biological Assay Workflow: In Vitro Anticancer Screening
Caption: A typical workflow for the in vitro screening of anticancer compounds.
Discussion and Future Perspectives
The SAR studies of halogenated benzothiazole analogs consistently demonstrate the critical role of the position and nature of the halogen substituent in determining the biological activity profile.
-
Lipophilicity and Permeability: Halogenation, particularly with fluorine and chlorine, generally increases the lipophilicity of the molecule.[4] This can enhance cell membrane permeability, leading to better target engagement and improved potency. However, an excessive increase in lipophilicity can also lead to poor solubility and non-specific toxicity.
-
Electronic Effects: The electron-withdrawing nature of halogens can influence the electronic properties of the benzothiazole ring system, affecting its interaction with biological targets through hydrogen bonding or other non-covalent interactions.[5][6]
-
Positional Importance: The C-6 position of the benzothiazole ring is a frequent site for halogen substitution and has been shown to be crucial for various biological activities.[11] The C-2 position is also highly amenable to modification, and the nature of the substituent at this position plays a significant role in defining the pharmacological profile.[11]
Future research in this area should focus on the synthesis of novel halogenated benzothiazole analogs with diverse substitution patterns to further explore the chemical space and identify compounds with improved potency and selectivity. The use of computational tools, such as molecular docking and QSAR studies, can aid in the rational design of these analogs and provide deeper insights into their mechanism of action.[10]
References
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Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available from: [Link]
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Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. Ignited Minds Journals. (2024). Available from: [Link]
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SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. Rasayan J. Chem. Available from: [Link]
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A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. (2022). Available from: [Link]
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Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Semantic Scholar. (2021). Available from: [Link]
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Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. (2025). Available from: [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. (2025). Available from: [Link]
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Biological Aspects of Emerging Benzothiazoles: A Short Review. SciSpace. Available from: [Link]
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Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Available from: [Link]
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Structure–activity relationship of compound. ResearchGate. Available from: [Link]
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Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. PMC. Available from: [Link]
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Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. MDPI. (2022). Available from: [Link]
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Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones. Research J. Pharm. and Tech. Available from: [Link]
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Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. Available from: [Link]
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Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. ResearchGate. (2025). Available from: [Link]
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Synthesis and biological activities of fluoro benzothiazoles. ResearchGate. (2025). Available from: [Link]
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A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. (2025). Available from: [Link]
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Synthesis and biological activity of 6-fluoro-7-(substituted)- (2-N-p-anilino sulphonamido) benzothiazoles. ResearchGate. (2025). Available from: [Link]
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An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
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Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. ChemRxiv. Available from: [Link]
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comparing synthetic efficiency of different routes to 6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole
[1][2]
Executive Summary & Strategic Analysis
The synthesis of 6-Bromo-3,5-dichloro-7-fluorobenzo[c]isothiazole represents a significant challenge in heterocyclic chemistry due to the specific "3,5-dichloro" pattern—where one chlorine atom resides on the heterocyclic ring (C3) and the other on the benzene core (C5)—combined with high halogen density (Br, F).[1]
Unlike its isomer benzo[d]isothiazole (1,2-benzisothiazole), the benzo[c]isothiazole (2,1-benzisothiazole) system is hypervalent at sulfur and exhibits distinct reactivity.[1] The primary synthetic bottleneck is introducing the chlorine at position 3 while maintaining the regiochemistry of the benzene ring substituents.
This guide evaluates three distinct synthetic pathways. Route A (The POCl₃ Deoxychlorination) is recommended for scale-up due to its atom economy and use of robust intermediates.[2] Route B (The Sandmeyer-Thioamide) offers higher regiocontrol but involves unstable diazonium intermediates.[1][2] Route C (Anthranil Ring Transformation) is a viable alternative if nitro-precursors are more accessible than anilines.[1][2]
Critical Retrosynthetic Analysis
To access the target, we must disconnect the heterocyclic ring. The 3-chloro substituent is the most labile functionality and is best installed as the final step to avoid hydrolysis.[2]
-
Disconnection 1 (C3-Cl): Leads to 6-bromo-5-chloro-7-fluorobenzo[c]isothiazol-3(1H)-one .[1][2]
-
Disconnection 2 (N-S Bond): Leads to 2-amino-4-chloro-5-bromo-6-fluorobenzoic acid (or its thioamide equivalent).[1][2]
Pathway Visualization
Figure 1: Retrosynthetic logic prioritizing the installation of the C3-Chlorine atom as a late-stage modification.
Detailed Route Comparison
Route A: The POCl₃ Deoxychlorination (Recommended)
This route relies on constructing the 2,1-benzisothiazolone core first, then converting the carbonyl oxygen to a chlorine atom using phosphorus oxychloride (POCl₃). This is the standard industrial approach for 3-chloro-2,1-benzisothiazoles.[1][2]
-
Starting Material: 2-Amino-4-chloro-5-bromo-6-fluorobenzoic acid.[1][2]
-
Mechanism: The amino acid reacts with thionyl chloride to form the cyclic sulfinamide anhydride, which rearranges/reduces to the isothiazolone. Subsequent treatment with POCl₃/PCl₅ effects the chlorination.[2]
Step-by-Step Protocol:
-
Cyclization: Suspend 2-amino-4-chloro-5-bromo-6-fluorobenzoic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (SOCl₂, 3.0 eq) dropwise at 0°C.[1]
-
Reflux: Heat to reflux for 4 hours. The intermediate sulfinamide anhydride forms.[2]
-
Conversion: Treat the crude residue with ammonia or heat in inert solvent to yield 6-bromo-5-chloro-7-fluorobenzo[c]isothiazol-3(1H)-one .[1][2]
-
Chlorination: Dissolve the isothiazolone in POCl₃ (5.0 eq). Add a catalytic amount of pyridine.[2] Heat to 100-110°C for 6 hours.[1]
-
Workup: Quench carefully into ice water (exothermic!). Extract with dichloromethane.[2][3] Purify via silica gel chromatography (Hexanes/EtOAc).
Pros: High yield (typically 75-85%); avoids unstable diazonium salts; scalable.[1][2] Cons: Requires handling of POCl₃ (corrosive); vigorous quench.
Route B: The Sandmeyer-Thioamide Route
This route constructs the ring via an oxidative cyclization of a thioamide, yielding a 3-amino-2,1-benzisothiazole.[1][2] This amine is then converted to a chloride via a Sandmeyer reaction.[2]
-
Starting Material: 2-Amino-4-chloro-5-bromo-6-fluorobenzonitrile.[1][2]
-
Mechanism: Nitrile
Thioamide Oxidative Cyclization (I₂/H₂O₂) Diazotization Chlorination (CuCl).[1]
Step-by-Step Protocol:
-
Thioamide Formation: React the nitrile with ammonium sulfide or P₂S₅ in ethanol to form the thioamide.[2]
-
Oxidative Cyclization: Treat the thioamide with iodine (I₂) and potassium carbonate in aqueous methanol. This yields 3-amino-6-bromo-5-chloro-7-fluorobenzo[c]isothiazole .[1][2]
-
Sandmeyer Reaction: Dissolve the amine in concentrated HCl at -5°C. Add NaNO₂ (1.1 eq) to form the diazonium salt.[2]
-
Substitution: Transfer the cold diazonium solution into a solution of CuCl (copper(I) chloride) in HCl at 0°C. Warm to room temperature.
Pros: High regioselectivity; establishes the N-S bond under mild conditions.[2] Cons: Multi-step (4 steps); Sandmeyer yields can be variable on electron-deficient rings; diazonium intermediates are potentially explosive.[1][2]
Route C: The Anthranil Transformation
This route starts from a nitro-aldehyde, forms an anthranil (2,1-benzisoxazole), and inserts sulfur.[1]
-
Starting Material: 2-Nitro-4-chloro-5-bromo-6-fluorobenzaldehyde.[1][2]
-
Reagent: Phosphorus Pentasulfide (P₂S₅) or Lawesson's Reagent.[1]
Analysis: While elegant, the conversion of 3-chloro-anthranils to 3-chloro-isothiazoles is less documented than the conversion of the unsubstituted parent.[1][2] It often results in mixtures or requires harsh sulfuration conditions that may dehalogenate the sensitive bromo/fluoro substituents.[2] This route is not recommended for this specific poly-halogenated target. [1][2]
Performance Metrics Comparison
| Feature | Route A (POCl₃) | Route B (Sandmeyer) | Route C (Anthranil) |
| Overall Yield | High (60-70%) | Moderate (40-50%) | Low-Variable |
| Step Count | 2 (from acid) | 3 (from nitrile) | 2 (from nitro) |
| Atom Economy | Good | Moderate | Poor (High MW reagents) |
| Safety Profile | Moderate (Corrosives) | Low (Diazonium/H₂S) | Moderate (P₂S₅ smell) |
| Scalability | Excellent | Poor (Diazonium stability) | Moderate |
| Cost | Low (SOCl₂, POCl₃) | Medium (CuCl, Iodine) | High (Lawesson's) |
Experimental Workflow Visualization (Route A)
Figure 2: Process flow for the recommended POCl₃ deoxychlorination route.
References
-
Preparation of 3-chloro-2,1-benzisothiazoles
-
POCl₃ Chlorination Method (Analogous 1,2-System)
-
Thionyl Chloride Cyclization Mechanism
-
Sandmeyer Route to Halogenated Isothiazoles
-
Product Verification Data
Disclaimer: This guide is for research purposes. All syntheses involving thionyl chloride, POCl₃, and diazonium salts require strict safety protocols, including fume hoods and blast shields.
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Safety Operating Guide
6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole proper disposal procedures
Executive Summary
6-Bromo-3,5-dichloro-7-fluorobenzo[c]isothiazole (CAS: 2230875-11-1) is a poly-halogenated heteroaromatic scaffold often utilized in late-stage medicinal chemistry.[1][2] Its disposal presents a specific challenge due to its mixed-halogen composition (Br, Cl, F) and sulfur-nitrogen core .
Improper disposal or combustion of this compound poses two critical risks:
-
Formation of Hydrofluoric Acid (HF): Thermal decomposition releases HF, which can corrode standard incinerator linings if not specifically sequestered.[2]
-
Generation of Persistent Organic Pollutants (POPs): Uncontrolled combustion of mixed halogenated aromatics can generate dioxins and furans.[2]
Immediate Directive: This compound must never be disposed of down the drain or via evaporative release.[2] It requires High-Temperature Incineration (1100°C+) with Flue Gas Scrubbing .
Part 1: Chemical Hazard Profiling & Characterization
Before disposal, you must characterize the waste stream.[2][3][4] This compound is not a standard organic solvent; it is a "High-Halogen Load" solid.[2]
| Property | Value / Characteristic | Disposal Implication |
| Molecular Formula | C₇HBrCl₂FNS | Mixed Halogen Hazard: Requires scrubbing for HBr, HCl, and HF.[2] |
| Physical State | Solid (typically) | Must be segregated into Solid Waste unless dissolved in solution.[2] |
| Reactivity | Stable; Sensitive to strong nucleophiles | Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases in the waste stream to prevent exothermic decomposition.[2] |
| Combustion Byproducts | HF, HCl, HBr, SOx, NOx | Strictly prohibited from trash compaction or low-temp burning.[2] |
| RCRA Classification | D001 (Ignitable - if in solvent), Toxic (Characteristic) | Treat as Halogenated Organic Waste . |
Part 2: Pre-Disposal Segregation (The Self-Validating System)
Safety in disposal relies on segregation at the source .[2] You must establish a "Self-Validating System" where the waste container itself prevents incompatibility errors.[2]
The Segregation Protocol
-
Isolate from Non-Halogenated Streams: Never mix this compound with acetone, ethanol, or methanol waste streams.[2] Mixing dilutes the halogen content, making the entire volume expensive to treat, and complicates the incineration stoichiometry.[2]
-
Isolate from Oxidizers: The isothiazole ring contains sulfur and nitrogen.[2] Mixing with strong oxidizers (Peroxides, Nitric Acid) in a waste drum can lead to the formation of unstable sulfoxides or N-oxides, risking a thermal runaway.[2]
-
Container Selection:
Critical Note on Fluorine: Standard glass incineration feeds can be etched by HF.[2] Alert your waste management contractor that the stream contains Fluorinated Aromatics .[2]
Part 3: Step-by-Step Disposal Workflow
This workflow ensures compliance with EPA standards and protects the safety of downstream waste handlers.[2]
Step 1: Waste Stream Identification
Determine if you are disposing of the pure solid or a reaction mixture.[2]
-
Scenario A (Pure Solid/Scrapings): Place in a dedicated container labeled "Solid Hazardous Waste - Halogenated."[2]
-
Scenario B (Reaction Mixture): If dissolved in a solvent (e.g., DCM, DMF), the entire solution is now Halogenated Solvent Waste .[2]
Step 2: Labeling
The label must be explicit.[2][3][4] Do not use generic terms like "Chemical Waste."
-
Required Text: "Waste this compound."
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[2]
Step 3: Storage & Hand-off
Store the container in a Satellite Accumulation Area (SAA) inside a secondary containment tray. Ensure the cap is vapor-tight to prevent the escape of volatile halogenated degradation products.[2]
Step 4: Final Destruction (Off-Site)
The only acceptable destruction method is Rotary Kiln Incineration at >1100°C.[2]
-
Mechanism: High temperature breaks the C-F and C-Cl bonds.[2]
-
Scrubbing: The facility uses caustic scrubbers (NaOH) to neutralize the acid gases (HF, HCl) formed.[2]
Part 4: Decision Logic Visualization
The following diagram outlines the operational logic for disposing of this specific compound.
Figure 1: Decision tree for the segregation and packaging of poly-halogenated benzo[c]isothiazole waste.
Part 5: Emergency Contingencies
Spill Management (Solid):
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2][5] If powder is fine, use a N95 respirator to prevent inhalation of halogenated dust.[2]
-
Containment: Do not sweep dry (creates dust).[2] Cover with a wet paper towel or use a HEPA vacuum designated for chemical cleanup.[2]
-
Decontamination: Wipe the surface with a dilute surfactant (soap/water).[2] Avoid bleach , as it may react with the sulfur/nitrogen core.[2]
Spill Management (Liquid):
-
Absorb: Use an inert absorbent like Vermiculite or Sand .[1][2] Do not use sawdust (combustible).[2]
-
Collect: Scoop into the solid halogenated waste container.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press.[2]
-
U.S. Environmental Protection Agency (EPA). (2023).[2] Incineration of Halogenated Organic Compounds.[2] EPA Technical Guidelines.[2]
-
American Chemical Society (ACS). (2023).[2] Identifying and Handling Hazardous Waste in Academic Laboratories.[2] ACS Chemical Safety.[2]
-
Sigma-Aldrich. (2023).[2] Safety Data Sheet: this compound.[2][6](Note: General SDS principles for poly-halogenated aromatics applied).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
